Product packaging for 2-Bromobutane-d5(Cat. No.:)

2-Bromobutane-d5

Cat. No.: B15290050
M. Wt: 142.05 g/mol
InChI Key: UPSXAPQYNGXVBF-WNWXXORZSA-N
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Description

2-Bromobutane-d5 is a useful research compound. Its molecular formula is C4H9Br and its molecular weight is 142.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Br B15290050 2-Bromobutane-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9Br

Molecular Weight

142.05 g/mol

IUPAC Name

3-bromo-1,1,1,2,2-pentadeuteriobutane

InChI

InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,3D2

InChI Key

UPSXAPQYNGXVBF-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C)Br

Canonical SMILES

CCC(C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2-Bromobutane-d5. Due to the limited availability of specific experimental data for the deuterated species, this document presents the known physical properties of its non-deuterated counterpart, 2-Bromobutane, as a reference. It further details the standard experimental protocols for determining these properties and for ascertaining isotopic purity, a critical parameter for deuterated compounds.

Quantitative Data Summary

The physical properties of 2-Bromobutane are well-documented. These values serve as a baseline for estimating the properties of this compound. Deuteration typically leads to a slight increase in molecular weight, density, boiling point, and refractive index compared to the non-deuterated analogue.

Physical Property2-Bromobutane (Non-deuterated)This compound (Deuterated)
CAS Number 78-76-2[1][2]304700-80-9[3]
Molecular Formula C4H9Br[4]C4D5H4Br[3]
Molecular Weight 137.02 g/mol [1][5]142.049 g/mol [3]
Appearance Colorless to pale-yellow liquid with a pleasant odor.[4][6][7]Expected to be a colorless liquid
Boiling Point 91 °C[1][8]Data not available
Melting Point -112 °C[2][4]Data not available
Density 1.255 g/mL at 25 °C[1][8]Data not available
Refractive Index n20/D 1.437[1]Data not available
Solubility Insoluble in water.[4] Miscible with alcohol and ether.[9]Expected to be insoluble in water
Isotopic Purity Not Applicable>97% is generally expected for commercially available deuterated compounds.[10]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These are standard procedures applicable to the characterization of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated.

  • Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

  • Pycnometer Calibration: A pycnometer (a flask with a specific volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine its exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

  • Weighing: The filled pycnometer is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Methodology: Abbe Refractometer

  • Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the this compound sample are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Isotopic Purity

Isotopic purity is a measure of the percentage of the compound that contains the desired isotope (deuterium in this case).

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): This technique can be used to determine the degree of deuteration by observing the reduction in the intensity of proton signals at the sites of deuteration.[11] The isotopic purity is calculated by comparing the integration of the residual proton signals in the deuterated compound to the corresponding signals in a non-deuterated standard.

  • ²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing a more direct measure of the presence and location of deuterium atoms in the molecule. It is particularly useful for highly deuterated compounds where residual proton signals may be too weak for accurate quantification.[12]

Methodology 2: Mass Spectrometry (MS)

  • Sample Introduction and Ionization: The this compound sample is introduced into the mass spectrometer and ionized.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Isotopic Distribution: The mass spectrum will show a distribution of ions corresponding to molecules with different numbers of deuterium atoms.

  • Purity Calculation: The isotopic purity is determined by comparing the relative abundance of the ion peak corresponding to the fully deuterated molecule to the peaks of partially deuterated or non-deuterated molecules.[13][14] High-resolution mass spectrometry can provide accurate mass measurements to resolve and quantify the different isotopologues.[13]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows for the characterization of this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Isotopic Purity Verification cluster_3 Data Compilation Sample This compound Sample BoilingPoint Boiling Point Determination (Distillation) Sample->BoilingPoint Density Density Measurement (Pycnometer) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex NMR NMR Spectroscopy (¹H and ²H) Sample->NMR MS Mass Spectrometry Sample->MS DataTable Physical Properties Table BoilingPoint->DataTable Density->DataTable RefractiveIndex->DataTable NMR->DataTable MS->DataTable G Isotopic Purity Determination via Mass Spectrometry A Sample Injection B Ionization A->B C Mass Analyzer B->C D Detector C->D E Mass Spectrum Generation D->E F Isotopologue Peak Analysis E->F G Isotopic Purity Calculation F->G

References

An In-Depth Technical Guide to 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutane-d5, a deuterated isotopologue of 2-bromobutane. It details its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide explores its applications in mechanistic studies and as an internal standard in quantitative analysis, offering valuable insights for professionals in research and drug development.

Chemical Structure and Properties

This compound is a saturated alkyl halide in which five hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The most common isomer is 1,1,1,3,3-pentadeutero-2-bromobutane. The introduction of deuterium increases the molecular weight of the compound and can influence its physical and chemical properties due to the kinetic isotope effect.

The carbon atom bonded to the bromine is a chiral center, meaning this compound can exist as two distinct enantiomers: (R)-2-bromobutane-d5 and (S)-2-bromobutane-d5.[1][2][3][4]

Table 1: Physicochemical Properties of 2-Bromobutane and its Deuterated Analog

Property2-BromobutaneThis compound
Molecular Formula C₄H₉BrC₄H₄D₅Br[5]
Molecular Weight 137.02 g/mol [6][7]142.049 g/mol [5]
Boiling Point 91 °C[7][8]Data not available; expected to be slightly higher than 2-bromobutane.
Density 1.255 g/mL at 25 °C[7][8]Data not available; expected to be slightly higher than 2-bromobutane.
Refractive Index (n20/D) 1.437[7]Data not available.
Appearance Colorless to pale-yellow liquid[6][8]Colorless liquid.
Odor Pleasant odor[6][8]Data not available.
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, acetone.[6]Similar to 2-bromobutane.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a deuterated precursor. The general pathway is the conversion of a deuterated alcohol to the corresponding alkyl halide.

Synthesis of this compound 2-Butanone-d5 2-Butanone-d5 2-Butanol-d5 2-Butanol-d5 2-Butanone-d5->2-Butanol-d5 Reduction (e.g., NaBD4, D2/Catalyst) This compound This compound 2-Butanol-d5->this compound Bromination (e.g., PBr3 or HBr)

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis of 2-Butanol-d5 (Precursor)

A common method for synthesizing the precursor, 2-butanol-d5, is the reduction of 2-butanone using a deuterated reducing agent.

Materials:

  • 2-Butanone

  • Sodium borodeuteride (NaBD₄) or Deuterium gas (D₂) with a suitable catalyst (e.g., Raney Nickel)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Deuterium oxide (D₂O) for quenching

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanone in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the deuterated reducing agent (e.g., NaBD₄) to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours.

  • Carefully quench the reaction by the slow addition of D₂O.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

  • Purify the 2-butanol-d5 by distillation.

Experimental Protocol: Synthesis of this compound

The synthesized 2-butanol-d5 is then converted to this compound.

Materials:

  • 2-Butanol-d5

  • Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr)

  • Anhydrous solvent (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask, cool the 2-butanol-d5 in an ice bath.

  • Slowly add PBr₃ to the alcohol with stirring. This reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice water.

  • Separate the organic layer, wash with a dilute sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the this compound by distillation.

Spectroscopic Characterization

The presence and position of deuterium atoms significantly alter the spectroscopic signatures of the molecule compared to its non-deuterated counterpart.

Mass Spectrometry

Mass spectrometry is a definitive technique for confirming the isotopic enrichment of this compound. The mass spectrum of 1,1,1,3,3-pentadeutero-2-bromobutane has been studied in detail.[9]

  • Molecular Ion Peak: The molecular ion peak will be shifted by +5 m/z units compared to 2-bromobutane. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 141 and 143.

  • Fragmentation Pattern: The fragmentation pattern will also be indicative of the deuterium labeling. For instance, the loss of HBr versus DBr can be monitored. Studies have shown that the loss of HBr from the molecular ion is a significant fragmentation pathway, indicating that the hydrogen on carbon 4 is preferentially eliminated.[9]

Table 2: Key Mass Spectral Fragments for this compound

Fragment Ionm/z (for ⁷⁹Br)Description
[C₄H₄D₅Br]⁺141Molecular Ion
[C₄H₃D₅]⁺62Loss of HBr
[C₄H₄D₄Br]⁺140Loss of D
[C₃H₄D₃]⁺46Cleavage and rearrangement
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic C-D stretching and bending vibrations, which are absent in the spectrum of 2-bromobutane.

  • C-D Stretching: C-D stretching vibrations typically appear in the range of 2100-2250 cm⁻¹, a region that is generally free from other absorptions.

  • C-Br Stretching: The C-Br stretch is expected in the fingerprint region, typically between 690-515 cm⁻¹.[10][11]

  • C-H Stretching: The remaining C-H bonds will show stretching vibrations in the usual region of 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of the deuterium atoms.

  • ¹H NMR: The ¹H NMR spectrum will be simplified compared to 2-bromobutane due to the replacement of protons with deuterium. The signals for the protons at the deuterated positions will be absent. The remaining proton signals may show coupling to adjacent deuterium atoms (¹H-¹³C coupling), which will appear as multiplets.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all four carbon atoms. The carbons bonded to deuterium will exhibit characteristic splitting patterns due to C-D coupling and will have their chemical shifts slightly shifted upfield.

  • ²H (Deuterium) NMR: A ²H NMR spectrum can be acquired to directly observe the deuterium nuclei, confirming their presence and chemical environments.

Applications in Research and Drug Development

Deuterated compounds like this compound are valuable tools in several areas of scientific research.

Mechanistic Studies and Kinetic Isotope Effect

The replacement of hydrogen with deuterium can slow down reaction rates if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.[6][12][13][14] this compound can be used to study the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine the extent to which specific C-H bonds are broken in the transition state.

KIE_Workflow cluster_0 Reaction with 2-Bromobutane cluster_1 Reaction with this compound Reactant_H 2-Bromobutane Product_H Product(s) Reactant_H->Product_H Reaction Conditions Rate_H Measure Rate (kH) Product_H->Rate_H Calculate_KIE Calculate KIE = kH / kD Rate_H->Calculate_KIE Reactant_D This compound Product_D Product(s) Reactant_D->Product_D Reaction Conditions Rate_D Measure Rate (kD) Product_D->Rate_D Rate_D->Calculate_KIE Mechanism Elucidate Reaction Mechanism Calculate_KIE->Mechanism

Caption: Workflow for a Kinetic Isotope Effect study.

Internal Standards in Quantitative Analysis

In quantitative analysis, particularly in mass spectrometry-based methods like LC-MS and GC-MS, stable isotope-labeled internal standards are considered the gold standard.[15] this compound can serve as an excellent internal standard for the quantification of 2-bromobutane.

Advantages of using this compound as an internal standard:

  • Similar Chemical and Physical Properties: It co-elutes with the non-deuterated analyte in chromatographic separations and has nearly identical extraction recovery and ionization efficiency.

  • Mass Difference: It is easily distinguished from the analyte by its mass-to-charge ratio in the mass spectrometer.

Internal_Standard_Workflow Sample Biological or Environmental Sample Spike Spike with known amount of this compound Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Quantification Quantify 2-Bromobutane based on (Analyte Peak Area / IS Peak Area) Analysis->Quantification

Caption: Workflow for using this compound as an internal standard.

Drug Development

In drug discovery and development, deuterium-labeled compounds are used to study the metabolic fate of drug candidates. By replacing hydrogen with deuterium at specific sites, the metabolic breakdown of a drug can be slowed, potentially improving its pharmacokinetic profile. While this compound itself is not a therapeutic agent, it serves as a valuable building block or tracer for more complex molecules in such studies.

Safety and Handling

This compound should be handled with the same precautions as 2-bromobutane. It is a flammable liquid and should be stored in a cool, well-ventilated area away from ignition sources.[7][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be performed in a chemical fume hood.

Conclusion

This compound is a valuable isotopically labeled compound with important applications in chemical research and development. Its synthesis from deuterated precursors is straightforward, and its unique spectroscopic properties allow for unambiguous characterization. For researchers in drug development and mechanistic organic chemistry, this compound offers a powerful tool for elucidating reaction pathways and for developing robust analytical methods.

References

An In-depth Technical Guide to the Synthesis of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 2-bromobutane-d5, a deuterated analog of 2-bromobutane. The inclusion of deuterium isotopes in molecules is a critical technique in drug discovery and development, aiding in the study of metabolic pathways, reaction mechanisms, and the potential for creating "heavier" drugs with altered pharmacokinetic profiles. This document outlines a two-step synthesis commencing with the reduction of commercially available 2-butanone-d5, followed by the bromination of the resulting deuterated alcohol.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Reduction of 2-Butanone-d5 to 2-Butanol-d5: The commercially available starting material, 2-butanone (1,1,1,3,3-d5), is reduced to the corresponding secondary alcohol, 2-butanol-d5. This is accomplished using a mild and selective reducing agent, sodium borohydride (NaBH₄).

  • Bromination of 2-Butanol-d5 to this compound: The deuterated alcohol is then converted to the target molecule, this compound, using phosphorus tribromide (PBr₃). This reagent is particularly suitable for secondary alcohols as it typically proceeds via an SN2 mechanism, minimizing the risk of carbocation rearrangements and preserving the stereochemical integrity at the carbon bearing the functional group.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Materials and Stoichiometry for the Synthesis of 2-Butanol-d5

ReagentMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
2-Butanone-d5C₄H₃D₅O77.141.001.0
Sodium BorohydrideNaBH₄37.830.250.25
MethanolCH₃OH32.04-Solvent
Hydrochloric Acid (aq)HCl36.46-Workup
Diethyl Ether(C₂H₅)₂O74.12-Extraction

Table 2: Reaction Conditions and Yield for the Synthesis of 2-Butanol-d5

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time1 hour
WorkupAcidic Quench and Extraction
PurificationDistillation
Typical Yield 85-95%

Table 3: Materials and Stoichiometry for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )MolesEquivalents
2-Butanol-d5C₄H₄D₅O79.161.001.0
Phosphorus TribromidePBr₃270.690.330.33
PyridineC₅H₅N79.10-Solvent/Base
Diethyl Ether(C₂H₅)₂O74.12-Solvent

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
WorkupAqueous Wash
PurificationDistillation
Typical Yield 60-80%

III. Experimental Protocols

A. Synthesis of 2-Butanol-d5

1. Reaction Setup:

  • A 250 mL round-bottom flask is equipped with a magnetic stir bar and a dropping funnel.

  • The flask is charged with 2-butanone-d5 (1.00 eq) and methanol (100 mL).

  • The flask is cooled in an ice bath to 0 °C.

2. Reduction:

  • Sodium borohydride (0.25 eq) is dissolved in 20 mL of cold methanol and placed in the dropping funnel.

  • The NaBH₄ solution is added dropwise to the stirred solution of 2-butanone-d5 over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C and then allowed to warm to room temperature and stirred for another 30 minutes.

3. Workup:

  • The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.

  • The bulk of the methanol is removed under reduced pressure using a rotary evaporator.

  • The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

4. Purification:

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 2-butanol-d5 is purified by fractional distillation to yield a colorless liquid.

B. Synthesis of this compound

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask is fitted with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stir bar.

  • The flask is charged with 2-butanol-d5 (1.00 eq) and anhydrous diethyl ether (100 mL).

  • The flask is cooled in an ice bath to 0 °C.

2. Bromination:

  • Phosphorus tribromide (0.33 eq) is dissolved in anhydrous diethyl ether (20 mL) and placed in the dropping funnel.

  • The PBr₃ solution is added dropwise to the stirred solution of 2-butanol-d5 over 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Workup:

  • The reaction mixture is carefully poured onto crushed ice (200 g).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with cold water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

4. Purification:

  • The organic layer is dried over anhydrous calcium chloride, filtered, and the solvent is removed by distillation.

  • The crude this compound is purified by fractional distillation to yield a colorless liquid.

IV. Mandatory Visualizations

A. Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound Start 2-Butanone-d5 Reagent1 NaBH4, Methanol Start->Reagent1 Intermediate 2-Butanol-d5 Reagent1->Intermediate Reagent2 PBr3, Pyridine Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: A schematic overview of the two-step synthesis of this compound.

B. Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Bromination A1 Dissolve 2-Butanone-d5 in Methanol A2 Cool to 0 °C A1->A2 A3 Add NaBH4 solution dropwise A2->A3 A4 Stir at 0 °C and RT A3->A4 A5 Quench with HCl A4->A5 A6 Extract with Et2O A5->A6 A7 Purify by Distillation A6->A7 B1 Dissolve 2-Butanol-d5 in Et2O A7->B1 Intermediate Product B2 Cool to 0 °C B1->B2 B3 Add PBr3 solution dropwise B2->B3 B4 Stir at RT B3->B4 B5 Pour onto ice B4->B5 B6 Wash with aq. solutions B5->B6 B7 Purify by Distillation B6->B7

Caption: A detailed workflow for the synthesis of this compound.

V. Characterization

The final product, this compound, should be characterized to confirm its structure and isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction in the integration of the signals corresponding to the deuterated positions. ¹³C NMR will confirm the carbon skeleton, and ²H NMR can be used to directly observe the deuterium signals and confirm their locations.

  • Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the level of deuterium incorporation. The molecular ion peak in the mass spectrum of this compound will be shifted by +5 mass units compared to the non-deuterated analog. The isotopic distribution of the molecular ion cluster can be analyzed to quantify the percentage of d5, as well as any d4, d3, etc., species present.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a valuable tool for researchers in the fields of chemistry and drug development.

2-Bromobutane-d5 isotopic purity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Purity of 2-Bromobutane-d5

Introduction

Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research, metabolic studies, and quantitative bioanalysis. Their utility, particularly as internal standards in mass spectrometry-based assays, is fundamentally dependent on their isotopic purity. The isotopic purity refers to the percentage of the molecule that contains the specified number of deuterium atoms. Impurities, in the form of molecules with fewer or different isotopic labels, can interfere with analytical measurements, leading to inaccurate quantification. This guide provides a technical overview of the synthesis, analytical methodologies, and data interpretation for determining the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the substitution reaction of a deuterated precursor, such as 2-butanol-d6. A common method is the reaction with hydrobromic acid, often generated in situ. The general synthetic scheme is outlined below.

G cluster_0 Synthesis of this compound Butan-2-ol_d6 Butan-2-ol-d6 (CD3CD(OD)CD2CD3) 2_Bromobutane_d5 This compound (CD3CH(Br)CD2CD3) Butan-2-ol_d6->2_Bromobutane_d5  SN1 Reaction HBr HBr HBr->2_Bromobutane_d5

Caption: Proposed synthesis of this compound via an SN1 reaction.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity requires highly sensitive and specific analytical techniques capable of differentiating between molecules with minute mass differences. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose.[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by precisely measuring the mass-to-charge ratio (m/z) of ions.[2] It can resolve different isotopologues (molecules differing only in their isotopic composition) of this compound. Techniques like electrospray ionization (ESI) coupled with HRMS are particularly effective.[2][3]

Experimental Protocol: UPLC-HRMS Analysis

This protocol outlines a general procedure for determining the isotopic purity of this compound using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to create working solutions. A typical concentration for direct infusion or LC-MS analysis is in the range of 1-10 µg/mL.

    • For complex matrices, a protein precipitation or liquid-liquid extraction may be necessary.[4]

  • Chromatographic Conditions (UPLC):

    • Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.7 µm) is typically used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is often employed to ensure separation from any potential impurities. For example, starting at 5% B, ramping to 95% B over several minutes, holding, and then re-equilibrating.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

  • Mass Spectrometer Settings (Orbitrap or TOF):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Resolution: Set to a high value (e.g., >70,000) to resolve isotopic peaks.[5]

    • Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]⁺ is used.

    • Data Acquisition: Full scan mode is used to capture the entire isotopic distribution of the compound.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the this compound peak.

    • Extract the ion chromatograms (EICs) for each expected isotopologue (d0 to d5).[6]

    • Integrate the peak areas for each EIC.[6]

    • Calculate the relative abundance of each isotopologue.

    • The isotopic purity is reported as the percentage of the d5 isotopologue relative to the sum of all detected isotopologues.

G cluster_workflow UPLC-HRMS Workflow for Isotopic Purity Analysis A Sample Preparation (Dilution in Solvent) B UPLC Separation (Isocratic or Gradient) A->B C Ionization (ESI Source) B->C D HRMS Analysis (Full Scan Mode) C->D E Data Processing D->E Extract Ion Chromatograms (EICs) F Isotopic Purity Calculation E->F Integrate Peak Areas

Caption: General workflow for isotopic purity analysis using UPLC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique that not only confirms the isotopic purity but also provides information about the specific positions of the deuterium atoms.[1]

Experimental Protocol: ¹H and ²H NMR

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Analysis:

    • Principle: In ¹H NMR, the presence of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal.

    • Procedure: Acquire a standard ¹H NMR spectrum. The isotopic purity can be estimated by comparing the integration of the remaining proton signals to an internal standard.

  • ²H NMR Analysis:

    • Principle: ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a definitive confirmation of deuteration.

    • Procedure: Acquire a ²H NMR spectrum. The presence of signals confirms the incorporation of deuterium. The relative integration of different signals can provide information about the distribution of deuterium within the molecule. A combined ¹H and ²H NMR approach can yield highly accurate isotopic abundance results.[7]

Data Presentation

The quantitative data obtained from HRMS analysis is typically summarized in a table to clearly present the isotopic distribution of the sample.

IsotopologueDescriptionTheoretical Mass [M+H]⁺Observed Relative Abundance (%)
d0C₄H₉Br137.00150.1
d1C₄H₈DBr138.00780.2
d2C₄H₇D₂Br139.01410.3
d3C₄H₆D₃Br140.02030.6
d4C₄H₅D₄Br141.02661.8
d5C₄H₄D₅Br142.032997.0

Calculated Isotopic Purity: 97.0%

Conclusion

The rigorous determination of isotopic purity is a non-negotiable aspect of quality control for deuterated compounds like this compound. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the material, ensuring its reliability for sensitive applications in research and drug development. The detailed protocols and workflows presented in this guide offer a robust framework for achieving accurate and reproducible isotopic purity analysis.

References

In-Depth Technical Guide: 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 304700-80-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromobutane-d5, a deuterated isotopologue of 2-bromobutane. This document collates available data on its physicochemical properties, safety information, and relevant experimental protocols. The information presented is intended to support researchers and professionals in various scientific disciplines, including but not limited to synthetic chemistry, mass spectrometry, and kinetic studies.

Physicochemical and Safety Data

Property2-Bromobutane (CAS: 78-76-2)This compound (CAS: 304700-80-9)
Molecular Formula C4H9BrC4D5H4Br
Molecular Weight 137.02 g/mol 142.049 g/mol
Boiling Point 91 °C[1]No data available
Melting Point -112 °C[1]No data available
Density 1.255 g/cm³ at 25 °C[1]No data available
Flash Point 21 °C (closed cup)[1]No data available
Vapor Pressure 70 mbar at 20 °C[1]No data available
Autoignition Temperature 265 °C / 509 °FNo data available
Upper Explosion Limit 6.6 %(V)[1]No data available
Lower Explosion Limit 2.6 %(V)[1]No data available
Solubility Insoluble in water; soluble in alcohol, acetone, and ether.No data available

Safety Information for 2-Bromobutane (as a proxy for this compound):

2-Bromobutane is a highly flammable liquid and vapor.[2][3] It is harmful if swallowed or inhaled and causes skin and eye irritation.[4] It may cause drowsiness or dizziness.[2][3] Personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2]

Experimental Protocols

General Synthesis of 2-Bromobutane

A common method for the synthesis of 2-bromobutane involves the reaction of 2-butanol with a bromine source, such as hydrobromic acid or phosphorus tribromide.

Mass Spectrometry Analysis of Deuterated 2-Bromobutane

A study by McFadden and Lounsbury provides detailed insights into the mass spectral analysis of deuterated bromobutanes, including 1,1,1,3,3-pentadeutero-2-bromobutane.[5][6]

Experimental Workflow: Mass Spectrometry of Deuterated 2-Bromobutane

Mass Spectrometry Workflow for Deuterated 2-Bromobutane cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis synthesis Synthesis of Deuterated 2-Bromobutane purification Purification of Deuterated Compound synthesis->purification ionization Electron Ionization (70 eV) purification->ionization Introduction into Mass Spectrometer mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectrum Obtain Mass Spectrum detector->mass_spectrum fragmentation Analyze Fragmentation Pattern mass_spectrum->fragmentation comparison Compare with Undeuterated Compound fragmentation->comparison

Caption: Workflow for the mass spectrometric analysis of deuterated 2-bromobutane.

The study revealed that no hydrogen-deuterium exchange occurs in ions formed by simple bond cleavage of the parent ion.[5][6] However, extensive exchange is observed in ions formed from the further decomposition of unsaturated daughter ions.[5][6] The formation of HBr+ or the loss of HBr to form C4H8+ from 2-bromobutane preferentially involves the hydrogen on carbon-4 and not on carbon-2.[5][7]

Signaling Pathways and Logical Relationships

The primary utility of deuterated compounds like this compound in research often lies in their application in kinetic isotope effect (KIE) studies. These studies help to elucidate reaction mechanisms.

Logical Relationship: Application of this compound in Kinetic Isotope Effect Studies

Role of this compound in KIE Studies cluster_reactants Reactants cluster_reaction Chemical Reaction cluster_measurement Measurement cluster_analysis Analysis reactant_h 2-Bromobutane (light isotopologue) reaction Reaction of Interest (e.g., SN1, SN2, E2) reactant_h->reaction reactant_d This compound (heavy isotopologue) reactant_d->reaction rate_h Measure Rate Constant (kH) reaction->rate_h rate_d Measure Rate Constant (kD) reaction->rate_d kie Calculate KIE = kH / kD rate_h->kie rate_d->kie mechanism Elucidate Reaction Mechanism kie->mechanism

Caption: Logical flow of using this compound in kinetic isotope effect studies.

By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-D bond is broken in the rate-determining step of the reaction. A significant primary kinetic isotope effect (typically kH/kD > 2) suggests that the C-H/C-D bond is broken during the slowest step of the reaction. Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization at the carbon atom bearing the deuterium.

References

2-Bromobutane-d5 molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-Bromobutane-d5

This technical guide provides a comprehensive overview of the molecular weight of this compound, catering to researchers, scientists, and professionals in drug development. The document details the compound's molecular properties, presents a comparative analysis with its non-deuterated analog, and outlines a standard experimental protocol for molecular weight determination.

Introduction

2-Bromobutane (C₄H₉Br) is a halogenated organic compound. Its deuterated isotopologue, this compound (C₄H₄D₅Br), is a specialized chemical variant where five hydrogen atoms are substituted with deuterium. This isotopic labeling is a critical tool in various scientific disciplines, including mechanistic studies of chemical reactions, as internal standards in mass spectrometry, and in pharmacokinetic and metabolic research in drug discovery. The physical and chemical properties of deuterated compounds are similar to their hydrogenated counterparts, but the mass difference is significant and allows for their differentiation and tracing.

Molecular Weight and Isotopic Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The substitution of hydrogen with deuterium, which has nearly double the atomic mass, results in a notable increase in the molecular weight of this compound.

Data Presentation

The following table summarizes the key quantitative data for 2-Bromobutane and its deuterated form.

Compound / Isotope Molecular Formula Molecular Weight ( g/mol ) Monoisotopic Mass (Da)
2-BromobutaneC₄H₉Br137.02[1][2][3]135.98876[1][2]
This compound C₄H₄D₅Br 142.05 (Calculated) 141.0200 (Calculated)
Hydrogen (Protium)¹H1.0081.007825[4]
Deuterium²H or D2.014[5][6][7]2.014102[8]

Note: The calculated molecular weight of this compound is based on the substitution of five hydrogen atoms with deuterium atoms.

Logical Relationship Diagram

The diagram below illustrates the relationship between 2-Bromobutane and its deuterated isotopologue, this compound, through the process of isotopic substitution.

G A 2-Bromobutane C4H9Br MW: 137.02 g/mol B Isotopic Substitution (+5 Deuterium, -5 Hydrogen) A->B Process C This compound C4H4D5Br MW: 142.05 g/mol B->C Result

Caption: Isotopic substitution of 2-Bromobutane to form this compound.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of this compound can be experimentally verified using mass spectrometry. The following is a generalized protocol for this determination.

Objective

To determine the molecular weight of this compound and confirm its isotopic enrichment using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation
  • Sample: this compound, 2-Bromobutane (as a reference standard)

  • Solvent: Dichloromethane (or other suitable volatile organic solvent)

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Experimental Workflow Diagram

G A Sample Preparation (Dilution in Dichloromethane) B GC Injection A->B C Chromatographic Separation B->C D Elution to MS C->D E Electron Ionization (EI) D->E F Mass Analysis E->F G Data Acquisition and Analysis F->G

Caption: Workflow for GC-MS analysis of this compound.

Procedure
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in dichloromethane. Prepare a similar solution of standard 2-Bromobutane.

  • GC-MS Method Setup:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200.

      • Source Temperature: 230 °C.

  • Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system. First, inject the 2-Bromobutane standard to determine its retention time and mass spectrum. Subsequently, inject the this compound sample.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Obtain the mass spectrum for the peak of interest.

    • Identify the molecular ion peak (M⁺) for both 2-Bromobutane and this compound. The presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic M⁺ and M+2 isotopic pattern.

    • For this compound, the molecular ion peaks are expected to be shifted by +5 mass units compared to the non-deuterated standard.

Expected Results

The mass spectrum of 2-Bromobutane will show characteristic molecular ion peaks. The mass spectrum of this compound will exhibit a similar fragmentation pattern but with the molecular ion and fragment ions containing the deuterated portion shifted to higher m/z values. The observed molecular weight should be consistent with the calculated value of approximately 142.05 g/mol .

Conclusion

The molecular weight of this compound is a fundamental property that underpins its utility in various scientific applications. The calculated molecular weight of 142.05 g/mol , a direct consequence of the isotopic substitution of five hydrogen atoms with deuterium, can be readily confirmed through standard analytical techniques such as mass spectrometry. This guide provides the essential data and a methodological framework for professionals working with this and similar deuterated compounds.

References

An In-depth Technical Guide to the Safe Handling of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromobutane-d5, a deuterated analog of 2-bromobutane. While the toxicological and chemical properties are largely expected to parallel those of its non-deuterated counterpart, this document outlines the specific known data for the deuterated compound where available and otherwise provides guidance based on the well-documented properties of 2-bromobutane. This information is essential for mitigating risks in a laboratory or drug development setting.

Hazard Identification

This compound is classified as a highly flammable liquid and vapor.[1][2][3][4][5][6] It can cause skin and eye irritation, and may cause drowsiness or dizziness.[1][4][5][7] In high concentrations, vapors may be narcotic.[8][9][10]

GHS Classification:

  • Flammable Liquids: Category 2[1][3][4][6]

  • Skin Corrosion/Irritation: Category 1C (Causes severe skin burns and eye damage)[3]

  • Serious Eye Damage/Eye Irritation: Category 1[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or dizziness)[1][4]

  • Hazardous to the Aquatic Environment, Chronic Hazard: Category 3 (Harmful to aquatic life with long lasting effects)[3][4]

Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1][3][6]

  • H314: Causes severe skin burns and eye damage.[3]

  • H336: May cause drowsiness or dizziness.[1]

  • H412: Harmful to aquatic life with long lasting effects.[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Bromobutane. Data for the deuterated form (d5) is sparse; therefore, properties of the non-deuterated form are provided as a close approximation.

PropertyValue
Molecular Formula C4D5H4Br
Molecular Weight 142.05 g/mol (calculated for d5)
Appearance Colorless to pale-yellow liquid.[8][9]
Odor Pleasant odor.[1][8][9]
Boiling Point 91 °C / 195.8 °F @ 760 mmHg.[11][12]
Melting Point -112 °C / -169.6 °F.[11][12]
Flash Point 21 °C / 69.8 °F.[1][2][11]
Density 1.255 g/mL at 25 °C.[9]
Vapor Pressure 70 mbar @ 20 °C.[11]
Vapor Density 4.7 (Air = 1).[11]
Solubility Insoluble in water; soluble in alcohol, acetone, and ether.[1][8]
Autoignition Temperature 265 °C / 509 °F.[11]

Handling and Storage

Proper handling and storage are crucial to ensure safety.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][6][7]

  • Use only non-sparking tools.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mists.[1][2]

  • Wear appropriate personal protective equipment (see Section 4).

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7][11]

  • Store in a flammable liquids storage cabinet.

Exposure Controls and Personal Protection

Engineering Controls:

  • Use of a chemical fume hood is recommended for all handling procedures.

  • Ensure eyewash stations and safety showers are readily accessible.[11]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield.[7][11]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.[1][7][13]
Respiratory Protection Not typically required with adequate ventilation. If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[7][13]

A visual guide for the selection of appropriate Personal Protective Equipment (PPE) is provided below.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_handling Handling Procedures Eye_Protection Eye Protection (Safety Goggles/Face Shield) Hand_Protection Hand Protection (Chemical-Resistant Gloves) Body_Protection Body Protection (Lab Coat) Respiratory_Protection Respiratory Protection (Use in Fume Hood) Handling Handling this compound Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection Handling->Respiratory_Protection

Figure 1. Recommended PPE for handling this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][7]

The logical workflow for responding to an exposure incident is illustrated below.

First_Aid_Workflow cluster_exposure Exposure Incident cluster_response Immediate Response cluster_first_aid First Aid Measures Exposure Exposure Occurs Assess_Scene Assess for Safety Exposure->Assess_Scene Remove_Victim Remove from Exposure Assess_Scene->Remove_Victim Call_Help Call for Medical Assistance Remove_Victim->Call_Help Inhalation Fresh Air, Oxygen, or Artificial Respiration Call_Help->Inhalation Inhalation Skin_Contact Flush with Water (15 min), Remove Contaminated Clothing Call_Help->Skin_Contact Skin Contact Eye_Contact Flush with Water (15 min), Remove Contact Lenses Call_Help->Eye_Contact Eye Contact Ingestion Do NOT Induce Vomiting, Rinse Mouth Call_Help->Ingestion Ingestion

Figure 2. First aid response workflow for exposure.

Firefighting Measures

Extinguishing Media:

  • Suitable: Dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[7][11][14]

  • Unsuitable: Water may be ineffective.[14]

Specific Hazards:

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[11]

  • Containers may explode when heated.[11]

  • Combustion may produce toxic gases such as carbon oxides and hydrogen bromide.[7]

Firefighting Procedures:

  • Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

  • Use water spray to cool fire-exposed containers.[5]

Accidental Release Measures

In the case of a spill or leak, follow these procedures.

Personal Precautions:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[7][11]

  • Ensure adequate ventilation.[7][11]

  • Wear appropriate personal protective equipment.

Environmental Precautions:

  • Prevent the material from entering drains, sewers, or waterways.[7][11]

Containment and Cleanup:

  • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.[1][11]

  • Wash the spill area with soap and water.

The following diagram outlines the logical steps for responding to an accidental release.

Spill_Response_Workflow cluster_spill Accidental Release cluster_actions Response Actions cluster_containment Containment and Cleanup Spill Spill or Leak Occurs Evacuate Evacuate Area Spill->Evacuate Ignition_Sources Remove Ignition Sources Evacuate->Ignition_Sources Ventilate Ensure Ventilation Ignition_Sources->Ventilate Wear_PPE Wear Appropriate PPE Ventilate->Wear_PPE Contain Contain Spill with Inert Material Wear_PPE->Contain Collect Collect Waste in Labeled Container Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose

Figure 3. Workflow for accidental release response.

Stability and Reactivity

  • Reactivity: Generally stable under normal conditions.[11]

  • Chemical Stability: Stable under recommended storage conditions.[7][11]

  • Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[1][11]

  • Incompatible Materials: Strong oxidizing agents, strong bases, and metals.[7][11]

  • Hazardous Decomposition Products: Carbon oxides and hydrogen bromide gas upon combustion.[7]

Toxicological Information

Limited toxicological data is available for this compound. The information provided is based on its non-deuterated analog.

  • Acute Toxicity: No specific data is available. Inhalation of high concentrations may cause narcotic effects.[8][9][10]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe burns.[3][7]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3][7]

  • Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. Waste containers should be properly labeled and sealed.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are familiar with its potential hazards and follow the recommended safety procedures. Always refer to the most current Safety Data Sheet (SDS) for this product before use.

References

Deuterium labeling in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Deuterium Labeling in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterium labeling, the strategic replacement of hydrogen (¹H) with its stable heavy isotope deuterium (²H or D), has become an indispensable tool in modern organic synthesis and pharmaceutical development.[1] This subtle atomic substitution can profoundly influence a molecule's physicochemical properties, primarily by strengthening the carbon-hydrogen bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is harnessed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, thereby improving their efficacy, safety, and tolerability.[2][3] Beyond drug metabolism, deuterated compounds are crucial as internal standards for quantitative bioanalysis with mass spectrometry and as probes for elucidating complex chemical reaction mechanisms.[4][5][6] This guide provides a comprehensive overview of the core principles, key synthetic methodologies, and analytical techniques central to the application of deuterium labeling in a research and development setting.

Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundational principle behind the utility of deuterium in drug development is the Kinetic Isotope Effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a higher activation energy for cleavage than a corresponding carbon-hydrogen (C-H) bond.[7] Consequently, if the cleavage of a C-H bond is the rate-limiting step in a molecule's metabolism—often mediated by enzymes like the cytochrome P450 (CYP450) family—substituting that hydrogen with deuterium will slow the reaction rate.[7]

This deceleration of metabolic processes can lead to several therapeutic advantages:

  • Improved Metabolic Stability: The drug remains in its active form for a longer period, potentially increasing its half-life.[7][8]

  • Enhanced Exposure: Slower metabolism can lead to greater overall drug exposure (bioavailability).[3][8]

  • Reduced Patient Dosing: An extended half-life may allow for lower and/or less frequent dosing, improving patient compliance.[7]

  • Minimized Toxic Metabolites: By blocking a specific metabolic pathway, the formation of undesired or toxic byproducts can be reduced, leading to an improved safety profile.[3][7]

The first deuterated drug approved by the FDA, deutetrabenazine (2017), exemplifies this approach.[2][9] More recently, the de novo deuterated drug deucravacitinib received FDA approval in 2022, signaling a shift towards applying this strategy in novel drug discovery, not just modifying existing drugs.[2]

KIE cluster_0 Reaction Coordinate vs. Energy origin origin x_axis x_axis origin->x_axis Reaction Coordinate y_axis y_axis origin->y_axis Potential Energy reactants Reactants ts_ch TS (C-H) reactants->ts_ch reactants->ts_ch C-H Cleavage ts_cd TS (C-D) reactants->ts_cd reactants->ts_cd C-D Cleavage products Products ts_ch->products C-H Cleavage ts_cd->products C-D Cleavage ea_ch Ea (C-H) ea_cd Ea (C-D)

Caption: Kinetic Isotope Effect: Higher activation energy for C-D vs. C-H bond cleavage.

Key Methodologies in Deuterium Labeling

The incorporation of deuterium into organic molecules can be achieved through several strategic approaches. The choice of method depends on the desired position of the label, the stability of the substrate, and the availability of starting materials.

Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a direct and efficient method for incorporating deuterium, often at a late stage in a synthetic sequence.[10] This process involves the direct replacement of a C-H bond with a C-D bond using a deuterium source, typically heavy water (D₂O), which is cost-effective and readily available.[11] The reaction can be promoted using acid, base, or transition-metal catalysts.[11][12]

Experimental Protocol: Base-Catalyzed H/D Exchange of an Active Methylene Compound

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate (1.0 mmol) containing an acidic proton (e.g., α to a carbonyl group) in deuterium oxide (D₂O, 5.0 mL).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., sodium deuteroxide (NaOD), 0.1 mmol).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by ¹H NMR or LC-MS by periodically taking aliquots. An excess of D₂O is used to drive the equilibrium towards the deuterated product.[13]

  • Workup: After completion, cool the reaction to room temperature and neutralize with a deuterated acid (e.g., DCl in D₂O).

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deuterated compound.

Reductive Deuteration

This method introduces deuterium by the reduction of a suitable functional group. Common transformations include the reduction of ketones, aldehydes, esters, nitriles, or alkynes.[14] The deuterium source can be deuterium gas (D₂) in the presence of a heterogeneous catalyst (e.g., Pd/C) or a deuterated reducing agent such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).[11]

Experimental Protocol: Catalytic Deuteration of an Alkyne using D₂ Gas

  • Catalyst Preparation: To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a hydrogenation flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C, 10 mol%).

  • Deuterium Introduction: Seal the flask, evacuate the atmosphere, and backfill with deuterium gas (D₂). Repeat this cycle three times.[15]

  • Reaction: Stir the reaction mixture vigorously under a D₂ atmosphere (typically a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Carefully vent the excess D₂ gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deuterated alkane.

Dehalogenative Deuteration

In this approach, a halogen atom (I, Br, Cl) is replaced with a deuterium atom.[14] This method is particularly useful for regioselective labeling, as the halogen can be introduced at a specific position on a molecular scaffold before being substituted. The reaction is often mediated by a transition-metal catalyst and a deuterium source.[16]

Experimental Protocol: Pd-Catalyzed Dehalogenative Deuteration

  • Reaction Setup: In a Schlenk tube, combine the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • Reagent Addition: Add a base (e.g., K₂CO₃, 2.0 mmol) and the deuterium source (e.g., D₂O, 5.0 mL) and a suitable solvent if required.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction for the consumption of the starting material.

  • Workup and Isolation: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

workflow cluster_strategy Deuterium Labeling Strategy start Define Target Molecule & Labeling Position decision1 Is late-stage functionalization desired? start->decision1 decision2 Is a reducible functional group present? decision1->decision2 No method1 H/D Exchange decision1->method1 Yes decision3 Can a halogen be selectively introduced? decision2->decision3 No method2 Reductive Deuteration decision2->method2 Yes decision3->start No (Re-evaluate) method3 Dehalogenative Deuteration decision3->method3 Yes

Caption: Workflow for selecting a suitable deuterium labeling strategy.

Analytical Characterization of Deuterated Compounds

Confirming the position and extent of deuterium incorporation is critical. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

MS is used to determine the isotopic enrichment by measuring the mass-to-charge ratio of the labeled compound.[1] Each incorporated deuterium atom increases the molecular weight by approximately 1.006 Da. High-resolution mass spectrometry (HR-MS) is often employed to accurately resolve the isotopic peaks.[17]

Protocol: Determining Percent Deuteration by HR-MS

  • Sample Preparation: Prepare a dilute solution of the purified deuterated compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-HR-MS instrument and acquire the full scan mass spectrum in the region of the expected molecular ion.

  • Data Extraction: Extract the ion chromatograms for the unlabeled (M), singly deuterated (M+1), doubly deuterated (M+2), etc., species.

  • Calculation: The percentage of deuterium incorporation (%D) can be calculated by comparing the peak intensities (or areas) of the deuterated species to the total intensity of all related isotopic peaks. %D Incorporation = [Σ(Intensity of deuterated peaks) / Σ(Intensity of all isotopic peaks)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the exact location of deuterium incorporation.[1]

  • ¹H NMR: The replacement of a proton with a deuteron results in the disappearance or reduction in the integral of the corresponding signal in the ¹H NMR spectrum.[18] This is a common and straightforward way to confirm labeling.

  • ²H NMR: This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence and location within the molecule.

  • ¹³C NMR: The presence of a neighboring deuterium atom can cause a small upfield shift in the ¹³C signal (isotopic shift), which can be used for quantitative analysis.[19]

Protocol: Quantifying Deuteration by ¹H NMR

  • Sample Preparation: Accurately weigh the deuterated sample and a suitable internal standard (with a known proton count in a clean region of the spectrum) and dissolve them in a deuterated NMR solvent (e.g., CDCl₃).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) for accurate integration.

  • Analysis: Integrate the signal corresponding to the position where deuterium was incorporated and compare it to the integral of a signal from a non-deuterated portion of the molecule or the internal standard.

  • Calculation: The percentage of hydrogen remaining at the labeled site can be calculated, and from this, the percent deuteration is determined (100% - %H remaining).

analysis_workflow cluster_analysis Analysis of Deuterated Product start Synthesized Deuterated Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy start->nmr ms_result Determine % Isotopic Enrichment ms->ms_result nmr_result Confirm Position(s) of Labeling nmr->nmr_result final Fully Characterized Deuterated Compound ms_result->final nmr_result->final

Caption: General workflow for the analytical characterization of a deuterated compound.

Data Summary Tables

For clarity and comparison, the following tables summarize key reagents and analytical methods.

Table 1: Comparison of Common Deuterium Sources

Deuterium SourceChemical FormulaKey CharacteristicsTypical Applications
Heavy Water D₂OInexpensive, readily available, safe to handle.[20][21]H/D exchange reactions, solvent for NMR.[11][22]
Deuterium Gas D₂High isotopic purity, used for reductions. Requires specialized handling (gas cylinder).[23][24]Catalytic reductive deuteration of double/triple bonds, carbonyls.[15]
Deuterated Solvents e.g., DMSO-d₆Can act as both solvent and deuterium source.[12]Base-mediated deuteration of specific heterocycles.[12]
Deuterated Reagents e.g., LiAlD₄, NaBD₄Powerful reducing agents for specific functional groups. Moisture-sensitive.[11]Reduction of esters, ketones, and aldehydes.

Table 2: Overview of Key Deuteration Methodologies

MethodReaction TypeCommon ReagentsAdvantagesLimitations
H/D Exchange C-H Activation / SubstitutionD₂O, D-solvents; Acid/Base/Metal catalysts.[11]Atom economical, ideal for late-stage labeling.[10]Can be difficult to achieve high regioselectivity; potential for back-exchange.[10][25]
Reductive Deuteration Addition / ReductionD₂ gas with Pd/C, PtO₂; LiAlD₄, NaBD₄.[11][14]High isotopic incorporation, predictable regioselectivity based on functional group.Requires a suitable reducible functional group at the target site.
Dehalogenative Deuteration SubstitutionD₂O, D-solvents; Pd or other metal catalysts.[16]Excellent regiocontrol based on initial halogen position.Requires synthesis of a halogenated precursor; potential for side reactions.

Table 3: Analytical Techniques for Isotopic Enrichment Analysis

TechniquePrincipleInformation ObtainedQuantitative Capability
Mass Spectrometry (MS) Measures mass-to-charge ratio.[1]Molecular weight increase, overall number of incorporated D atoms, % isotopic purity.[17]Excellent for determining overall % deuteration by analyzing the isotopic cluster.[17]
¹H NMR Spectroscopy Detects proton signals.Disappearance/reduction of signals at labeled positions confirms location.[18]Good, by comparing integrals of labeled vs. unlabeled sites or an internal standard.[18]
²H NMR Spectroscopy Detects deuterium signals directly.Unambiguous confirmation of label presence and location.Can be quantitative but requires specialized setup and standards.
¹³C NMR Spectroscopy Detects ¹³C signals.Isotopic shifts on carbons adjacent to deuterated sites confirm location.[19]Good, by quantifying the signals of different isotopologues under specific conditions.[19]

References

Applications of Deuterated Compounds in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of deuterated compounds in research, with a focus on their use in mechanistic studies, pharmacokinetics, and as analytical standards. It includes detailed experimental protocols, quantitative data, and visual representations of key concepts and workflows.

The "Deuterium Switch": Enhancing Pharmacokinetic Profiles

One of the most significant applications of deuterated compounds in drug development is the strategic replacement of hydrogen with deuterium at sites of metabolism, a concept often referred to as the "deuterium switch."[1] This modification can lead to a more favorable pharmacokinetic (PK) profile, including a longer half-life, increased exposure, and reduced formation of toxic metabolites.[2][3] The underlying principle is the kinetic isotope effect (KIE) , where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes than the corresponding carbon-hydrogen (C-H) bond.[2][4]

A prime example of the successful application of the deuterium switch is deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[5] It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease.[5] Deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism, leading to a more favorable pharmacokinetic profile of its active metabolites.[2]

Quantitative Data: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine

The following table summarizes the key pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine in healthy volunteers after a single oral dose.

ParameterDeutetrabenazine (d6-metabolites)Tetrabenazine (h6-metabolites)Fold ChangeReference
Half-life (t½) ~9-10 hours~5 hours~2x increase[2]
Max Concentration (Cmax) LowerHigherLower peak exposure[6]
Area Under the Curve (AUC) Approximately doubled-~2x increase[2]

Elucidating Reaction Mechanisms with the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly for identifying the rate-determining step.[7] By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine if a specific C-H bond is broken in the slowest step of the reaction. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken in the rate-determining step.[7] The magnitude of the KIE can provide insights into the transition state of the reaction.[8]

dot

KIE_Concept cluster_conclusion Reactant_H Reactant (C-H) TS_H Transition State Reactant_H->TS_H k_H Reactant_D Reactant (C-D) Product_H Product TS_H->Product_H TS_D Transition State Product_D Product Reactant_D->TS_D k_D TS_D->Product_D KIE Kinetic Isotope Effect (KIE) = k_H / k_D > 1 Explanation Slower cleavage of the stronger C-D bond

Caption: Conceptual diagram of the kinetic isotope effect.

Deuterated Compounds as Internal Standards in Mass Spectrometry

Deuterated compounds are widely used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[9] An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations in sample preparation, chromatography, and ionization.[8] Stable isotope-labeled internal standards, particularly deuterated ones, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior, but are distinguishable by their mass.[10][11]

dot

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Deuterated Internal Standard (IS) Biological_Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for using a deuterated internal standard in LC-MS/MS.

Case Study: Deucravacitinib and the Role of Deuteration in Selectivity

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of plaque psoriasis.[12] A key structural feature of deucravacitinib is the deuteration of the methyl group on the pyridazine carboxamide. This strategic deuteration slows the rate of N-demethylation, which in the non-deuterated analogue leads to a metabolite with reduced selectivity for TYK2 over other Janus kinases (JAKs).[13] By minimizing the formation of this less selective metabolite, deuteration helps to maintain the high selectivity of deucravacitinib for TYK2, thereby reducing the potential for off-target effects associated with broader JAK inhibition.[6][13]

TYK2 Signaling Pathway and the Impact of Deucravacitinib

TYK2 is a key mediator of signaling for several cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[10][14] These cytokines are involved in the pathogenesis of various autoimmune diseases. Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain, which stabilizes the enzyme in an inactive conformation.[12][15] This prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the inflammatory signaling cascade.[16][17]

dot

TYK2_Pathway IL23 IL-23 Receptor Cytokine Receptors IL23->Receptor IL12 IL-12 IL12->Receptor IFN Type I IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK1/JAK2 Receptor->JAK STAT STATs (STAT1, STAT2, STAT3, STAT4) TYK2->STAT P JAK->STAT P Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) STAT->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: Simplified TYK2 signaling pathway and the inhibitory action of deucravacitinib.

Experimental Protocols

General Protocol for the Synthesis of a Deuterated Compound (Example: Deutetrabenazine)

This protocol is a generalized representation based on published synthetic routes.[5][10]

  • Preparation of the Deuterated Precursor:

    • Start with a suitable precursor molecule that can be modified to introduce deuterium. In the case of deutetrabenazine, a key intermediate is 6,7-dihydroxy-3,4-dihydroisoquinoline.[10]

    • Perform a methylation reaction using a deuterated methyl source, such as deuterated methanol (CD₃OD), in the presence of a suitable reagent system (e.g., triphenylphosphine and diisopropyl azodicarboxylate - a Mitsunobu reaction) to form d₆-6,7-dimethoxy-3,4-dihydroisoquinoline.[10][18]

  • Coupling Reaction:

    • React the deuterated intermediate with the other key fragment of the target molecule. For deutetrabenazine, this involves the reaction of d₆-6,7-dimethoxy-3,4-dihydroisoquinoline with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of a base like potassium carbonate.[10]

  • Purification:

    • Purify the crude deuterated product using standard techniques such as recrystallization or column chromatography to obtain the final deuterated compound with high purity.[10]

Protocol for Using a Deuterated Internal Standard in LC-MS/MS Bioanalysis

This protocol outlines the general steps for quantitative analysis of a drug in a biological matrix.[11][19]

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of a stock solution of the deuterated internal standard (IS) at a known concentration.

    • Perform a sample extraction procedure, such as protein precipitation (e.g., by adding acetonitrile), liquid-liquid extraction, or solid-phase extraction, to remove matrix components and isolate the analyte and IS.

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column for chromatographic separation of the analyte and IS from other components.

    • Perform mass spectrometric detection using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the IS.

    • Calculate the ratio of the analyte peak area to the IS peak area.

    • Determine the concentration of the analyte in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS.

Protocol for a Competitive Kinetic Isotope Effect Measurement using NMR

This protocol describes a general method for determining the KIE in an enzyme-catalyzed reaction.[4][20][21]

  • Reaction Setup:

    • Prepare a reaction mixture containing the enzyme, buffer, and a mixture of the non-deuterated (light) and deuterated (heavy) substrates at a known ratio (often 1:1).

    • Initiate the reaction and monitor its progress over time by acquiring NMR spectra at regular intervals.

  • NMR Data Acquisition:

    • Use a suitable NMR experiment (e.g., ¹H or ¹³C NMR) to distinguish and quantify the signals of the light and heavy substrates and/or products. 2D NMR techniques like HSQC can also be employed for higher resolution and sensitivity.[13]

  • Data Analysis:

    • Integrate the signals corresponding to the light and heavy species at different time points.

    • Calculate the ratio of the light to heavy isotopologues at each time point.

    • The KIE can be determined from the change in the isotopic ratio of the remaining substrate or the newly formed product over the course of the reaction using appropriate kinetic equations.

Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a sample for NMR analysis.[1][6][15]

  • Sample Weighing:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial. For liquid samples, use a few drops.[22]

  • Dissolution:

    • Add approximately 0.6-0.7 mL of the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the vial.[15][17]

    • Gently swirl or vortex the vial to dissolve the sample completely. If necessary, use a sonicator to aid dissolution.[23]

  • Filtration and Transfer:

    • Filter the solution through a small plug of glass wool or a syringe filter placed in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[1]

  • Final Checks:

    • Ensure the sample height in the NMR tube is appropriate (typically around 4-5 cm).

    • Cap the NMR tube securely and label it clearly.

    • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

Conclusion

Deuterated compounds are invaluable tools in modern chemical and pharmaceutical research. Their application extends from fundamental mechanistic studies to the development of safer and more effective drugs. The ability to modulate metabolic pathways through the kinetic isotope effect has opened new avenues for drug design and optimization. Furthermore, their use as internal standards has become indispensable for accurate and precise bioanalytical measurements. As synthetic methodologies for deuteration continue to advance, the applications of these unique compounds in research and drug development are expected to expand even further.

References

Methodological & Application

Application Note: Quantification of 2-Bromobutane in Environmental Samples using 2-Bromobutane-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-bromobutane in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with 2-bromobutane-d5 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response. This protocol is suitable for environmental monitoring and other applications requiring the precise measurement of volatile halogenated hydrocarbons.

Introduction

2-Bromobutane is a halogenated organic compound that may be present in the environment as a result of industrial processes or from its use as an alkylating agent in chemical synthesis. Accurate and reliable quantification of such volatile organic compounds (VOCs) is crucial for environmental assessment and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of VOCs due to its high sensitivity and selectivity. The isotope dilution method, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations during sample workup and injection.[1] In this study, this compound is utilized as an internal standard for the quantification of 2-bromobutane. The deuterated analog is chemically almost identical to the analyte, ensuring similar behavior during extraction and chromatographic separation, while its different mass allows for distinct detection by the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • 2-Bromobutane (≥98% purity)

    • This compound (98 atom % D)

  • Solvents:

    • Methanol (Purge and trap grade)

    • Dichloromethane (GC grade)

  • Reagents:

    • Sodium chloride (for salting out)

    • Anhydrous sodium sulfate (for drying)

    • Reagent-grade water (for blanks and standards)

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Autosampler: For automated injections.

Preparation of Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-bromobutane and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution of 2-bromobutane in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Collect 10 mL of the aqueous sample in a 20 mL glass vial with a PTFE-lined septum cap.

  • Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and blank. This results in an internal standard concentration of 10 ng/mL.

  • Add 2 g of sodium chloride to the sample to enhance the extraction efficiency.

  • Add 2 mL of dichloromethane to the vial.

  • Cap the vial and vortex for 2 minutes to ensure thorough mixing.

  • Allow the layers to separate. The dichloromethane layer will be at the bottom.

  • Carefully transfer the bottom organic layer to a clean GC vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Parameters
  • Inlet:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

The following table summarizes the key parameters for the GC-MS analysis of 2-bromobutane and its deuterated internal standard.

Parameter2-Bromobutane (Analyte)This compound (Internal Standard)
Retention Time (min) ~5.8~5.75
Quantification Ion (m/z) 5762
Qualifier Ion 1 (m/z) 136141
Qualifier Ion 2 (m/z) 138143

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Concentration (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
115,000145,0000.103
578,000148,0000.527
10155,000150,0001.033
25390,000147,0002.653
50760,000149,0005.101
1001,520,000146,00010.411

Calibration Curve Parameters:

  • Linear Range: 1 - 100 ng/mL

  • Correlation Coefficient (r²): > 0.995

  • Limit of Detection (LOD): 0.5 ng/mL

  • Limit of Quantification (LOQ): 1 ng/mL

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10 mL Aqueous Sample Add_IS Spike with 10 µL This compound (10 µg/mL) Sample->Add_IS Add_Salt Add 2g NaCl Add_IS->Add_Salt Add_Solvent Add 2 mL Dichloromethane Add_Salt->Add_Solvent Vortex Vortex for 2 min Add_Solvent->Vortex Separate Phase Separation Vortex->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Dry Dry with Na2SO4 Collect_Organic->Dry Inject Inject 1 µL into GC-MS Dry->Inject Separate_GC Chromatographic Separation (DB-5ms column) Inject->Separate_GC Ionize Electron Ionization (70 eV) Separate_GC->Ionize Detect_MS Mass Detection (SIM Mode) Ionize->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calc_Ratio Calculate Area Ratios (Analyte/IS) Integrate->Calc_Ratio Cal_Curve Generate Calibration Curve Calc_Ratio->Cal_Curve Quantify Quantify 2-Bromobutane Cal_Curve->Quantify

Caption: Experimental workflow for the quantification of 2-bromobutane.

Signaling_Pathway cluster_analyte 2-Bromobutane (Analyte) cluster_is This compound (Internal Standard) cluster_quant Quantification Logic Analyte C4H9Br Analyte_ions m/z 57 (Quant) m/z 136, 138 (Qual) Analyte->Analyte_ions EI Fragmentation Ratio Area Ratio = [Analyte Area] / [IS Area] Analyte_ions->Ratio IS C4D5H4Br IS_ions m/z 62 (Quant) m/z 141, 143 (Qual) IS->IS_ions EI Fragmentation IS_ions->Ratio Concentration Concentration = f(Area Ratio) Ratio->Concentration

Caption: Logical relationship for isotope dilution mass spectrometry.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of 2-bromobutane in aqueous matrices. The use of a deuterated internal standard effectively minimizes the impact of sample matrix effects and variations in extraction efficiency, leading to high-quality quantitative data. The method exhibits excellent linearity, sensitivity, and precision, making it well-suited for routine environmental analysis and other applications requiring the determination of low levels of volatile brominated compounds.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Bromobutane Using 2-Bromobutane-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of 2-bromobutane in various matrices using gas chromatography-mass spectrometry (GC-MS) with 2-bromobutane-d5 as an internal standard. The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in analytical results.

Introduction

2-Bromobutane (sec-butyl bromide) is an alkyl halide that may be present as an impurity in pharmaceutical manufacturing processes, a residue in environmental samples, or a component in chemical synthesis. Accurate and sensitive quantification of 2-bromobutane is crucial for quality control, safety assessment, and process optimization. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like 2-bromobutane.

The internal standard method is a widely used quantification technique in chromatography.[1] It involves adding a known amount of a specific compound, the internal standard, to every sample, standard, and blank.[1][2] The ratio of the analyte's response to the internal standard's response is then used for quantification.[2] This approach effectively corrects for variations in injection volume, instrument drift, and sample matrix effects.[3]

Deuterated analogs of the target analyte, such as this compound, are ideal internal standards for GC-MS analysis.[4] They share very similar chemical and physical properties with the non-deuterated analyte, leading to similar extraction efficiencies and chromatographic behavior. However, they are distinguishable by the mass spectrometer due to their mass difference, allowing for independent and accurate measurement.[4]

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For liquid samples where 2-bromobutane is expected to be present, a direct "dilute and shoot" approach is often sufficient. For more complex matrices, an extraction step may be necessary.

Protocol for Liquid Samples (e.g., reaction mixtures, liquid formulations):

  • Internal Standard Spiking: Accurately pipette a known volume of the sample into a clean autosampler vial. Add a precise volume of a standard solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to achieve a final concentration similar to the expected concentration of the analyte.

  • Dilution: Dilute the spiked sample with the same volatile solvent to a final concentration within the calibrated linear range of the instrument.

  • Vortex: Gently vortex the vial for 10-15 seconds to ensure homogeneity.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol for Solid Samples (e.g., pharmaceutical powders, soil):

  • Extraction: Accurately weigh a known amount of the homogenized solid sample into a clean extraction vessel.

  • Internal Standard Spiking: Add a precise volume of a standard solution of this compound.

  • Solvent Addition: Add a suitable extraction solvent (e.g., methanol, dichloromethane).

  • Extraction: Agitate the mixture using a shaker or sonicator for a predetermined time to ensure complete extraction of 2-bromobutane.

  • Centrifugation/Filtration: Centrifuge the extract to pellet the solid material. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution: If required, dilute the extract to a concentration within the instrument's linear range.

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for the analysis of 2-bromobutane. Optimization may be required based on the specific instrument and application. A common and versatile column for this type of analysis is a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[5]

Table 1: GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnAgilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold: 2 min at 150 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temp.150 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended. The characteristic ions for 2-bromobutane and its deuterated internal standard are monitored.

Table 2: SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Bromobutane57136138
This compound62141143

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks) due to the natural abundance of 79Br and 81Br isotopes.

Data Presentation and Quantitative Analysis

Calibration

A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of 2-bromobutane and a constant concentration of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 3: Example Calibration Data

2-Bromobutane Conc. (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
112,50050,0000.25
563,00050,5001.25
10126,00050,2002.51
20251,00049,8005.04
50628,00050,10012.53
Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. The retention time is an estimate based on typical C4 alkyl halide behavior on a DB-5ms column and may vary. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typical values achievable with modern GC-MS systems in SIM mode.

Table 4: Quantitative Performance Data

Parameter2-BromobutaneThis compound
Retention Time (min) ~ 5.5~ 5.45
Linearity (R²) > 0.995-
Linear Range (µg/mL) 1 - 100-
LOD (µg/mL) ~ 0.1-
LOQ (µg/mL) ~ 0.5-

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Liquid or Solid) spike Spike with this compound sample->spike extract Extraction (if solid) spike->extract for solid samples dilute Dilute to Linear Range spike->dilute for liquid samples extract->dilute injection GC Injection dilute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 2-Bromobutane calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of 2-Bromobutane.

Internal Standard Quantification Logic

internal_standard_logic cluster_measurement GC-MS Measurement cluster_calibration Calibration cluster_quantification Quantification analyte_peak Analyte Peak Area (A_x) response_factor Response Factor (RF) analyte_peak->response_factor unknown_conc Unknown Analyte Concentration analyte_peak->unknown_conc is_peak Internal Standard Peak Area (A_is) is_peak->response_factor is_peak->unknown_conc analyte_conc Analyte Concentration (C_x) analyte_conc->response_factor is_conc Internal Standard Concentration (C_is) is_conc->response_factor is_conc->unknown_conc response_factor->unknown_conc label_rf RF = (A_x / C_x) / (A_is / C_is) label_quant C_x = (A_x / A_is) * (C_is / RF)

Caption: Logic of quantification using the internal standard method.

References

Application Notes and Protocols: 2-Bromobutane-d5 for Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds are invaluable tools in the elucidation of reaction mechanisms. 2-Bromobutane-d5, in which five hydrogen atoms have been replaced by their heavier isotope, deuterium, serves as a powerful probe to investigate the transition states of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The primary tool for these investigations is the kinetic isotope effect (KIE), which is the ratio of the rate constant of the reaction with the light (hydrogen-containing) isotopologue (kH) to the rate constant of the reaction with the heavy (deuterium-containing) isotopologue (kD).[1] The magnitude of the KIE provides critical insights into the rate-determining step of a reaction and the nature of the transition state.

Principle of the Kinetic Isotope Effect (KIE)

The difference in mass between hydrogen and deuterium leads to a difference in the zero-point vibrational energy of a C-H versus a C-D bond. The C-D bond has a lower zero-point energy and is therefore stronger than a C-H bond.[2][3] Consequently, reactions that involve the breaking of a C-H(D) bond in the rate-determining step will exhibit a significant primary KIE (typically kH/kD > 2), as it takes more energy to break the stronger C-D bond.[4] Conversely, if the C-H(D) bond is not broken in the rate-determining step, a much smaller or negligible secondary KIE is observed.

Applications in Distinguishing Reaction Mechanisms

2-Bromobutane is an excellent substrate for studying the competition between SN1, SN2, E1, and E2 pathways. By using this compound, where the deuterium atoms are located on the carbon adjacent to the bromine-bearing carbon, one can effectively distinguish between these mechanisms based on the observed kH/kD values.

Table 1: Expected Kinetic Isotope Effects (kH/kD) for Reactions of 2-Bromobutane
Reaction TypeC-H(D) Bond Broken in Rate-Determining Step?Expected kH/kDMechanism Indicated
SN1 No~1.0 - 1.2Carbocation formation is rate-determining.[2]
SN2 No~0.95 - 1.05Concerted backside attack is rate-determining.
E1 No~1.0Carbocation formation is rate-determining.
E2 Yes3.5 - 6.4Concerted elimination with C-H bond breaking.[5]

Note: The values presented are typical ranges and the exact value can vary with reaction conditions.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-bromobutane involves the reaction of 2-butanol with a brominating agent. For the deuterated analog, butan-2-one-d6 can be reduced with a deuterated reducing agent like sodium borodeuteride (NaBD4) to yield 2-butanol-d6, which is then converted to this compound.

Materials:

  • Butan-2-one-d6

  • Sodium borodeuteride (NaBD4)

  • Methanol-d4

  • Hydrobromic acid (48%)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, separatory funnel, etc.)

Procedure:

  • Reduction of Butan-2-one-d6: In a round-bottom flask cooled in an ice bath, dissolve butan-2-one-d6 in methanol-d4. Slowly add sodium borodeuteride in portions with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Acidification and Extraction: Slowly add dilute sulfuric acid to quench the reaction. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Bromination of 2-Butanol-d6: Combine the crude 2-butanol-d6 with 48% hydrobromic acid in a round-bottom flask. Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux and Distillation: Heat the mixture under reflux for 2 hours. After cooling, arrange for distillation to collect the crude this compound.

  • Purification: Wash the distillate with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the product over anhydrous magnesium sulfate and perform a final distillation to obtain pure this compound.

Determination of the Kinetic Isotope Effect

The KIE is determined by comparing the reaction rates of 2-bromobutane and this compound under identical conditions. This can be achieved by monitoring the disappearance of the starting material or the appearance of the product over time.

Materials:

  • 2-Bromobutane

  • This compound

  • Appropriate solvent and nucleophile/base for the desired reaction (e.g., sodium ethoxide in ethanol for E2, ethanol for SN1/E1)

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), or NMR spectrometer)

  • Internal standard (e.g., a non-reactive alkane)

Procedure:

  • Reaction Setup: Prepare two identical reaction mixtures in thermostatted vessels. One will contain 2-bromobutane and the other this compound. Both reactions should have the same initial concentrations of the alkyl halide, nucleophile/base, and internal standard.

  • Initiation and Monitoring: Initiate the reactions simultaneously by adding the nucleophile/base. At regular time intervals, withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., dilute acid for a basic reaction).

  • Analysis: Analyze the quenched aliquots using an appropriate analytical technique (e.g., GC-MS) to determine the concentration of the remaining 2-bromobutane or this compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of the alkyl halide versus time for both reactions. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

  • Calculate KIE: The kinetic isotope effect is calculated as the ratio of the rate constants: kH/kD.

Visualizing Reaction Mechanisms and Workflows

Caption: Concerted E2 reaction mechanism.

Caption: Stepwise SN1 reaction mechanism.

KIE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_H Prepare reaction with 2-bromobutane (H) Run_H Run reaction H (monitor concentration vs. time) Prep_H->Run_H Prep_D Prepare reaction with This compound (D) Run_D Run reaction D (monitor concentration vs. time) Prep_D->Run_D Plot_H Plot ln[H] vs. time Determine kH Run_H->Plot_H Plot_D Plot ln[D] vs. time Determine kD Run_D->Plot_D Calc_KIE Calculate KIE = kH / kD Plot_H->Calc_KIE Plot_D->Calc_KIE

Caption: Experimental workflow for KIE determination.

KIE_Logic Start Measure kH/kD for a reaction of this compound Decision Is kH/kD significantly > 1? Start->Decision Primary Primary KIE observed. C-H(D) bond is broken in the rate-determining step. Decision->Primary Yes Secondary Secondary or no KIE observed. C-H(D) bond is not broken in the rate-determining step. Decision->Secondary No E2 Mechanism is likely E2. Primary->E2 SN1_SN2_E1 Mechanism is likely SN1, SN2, or E1. Secondary->SN1_SN2_E1

Caption: Logic for mechanism elucidation using KIE.

Conclusion

The use of this compound is a highly effective method for probing the mechanisms of substitution and elimination reactions. By carefully measuring the kinetic isotope effect, researchers can gain definitive evidence for the nature of the rate-determining step, allowing for the confident assignment of a reaction pathway. This information is fundamental in the fields of physical organic chemistry, synthetic methodology development, and in understanding the metabolic pathways of drug candidates.

References

Application Notes and Protocols for the Synthesis of Deuterated Standards in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable isotope deuterium, are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification.[1] Their near-identical chemical and physical properties to their non-deuterated counterparts, combined with a distinct mass difference, make them ideal internal standards.[2] The use of deuterated internal standards significantly improves the accuracy and precision of quantitative assays by compensating for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer.[1] This document provides detailed application notes and protocols for the synthesis of common deuterated standards and their application in analytical workflows.

General Methods for Deuterium Labeling

Several methods are employed for the introduction of deuterium into organic molecules. The choice of method depends on the target molecule, the desired position of labeling, and the availability of starting materials and deuterated reagents.

  • Hydrogen-Deuterium (H/D) Exchange: This is a common method where labile protons in a molecule are exchanged for deuterium.[3] The reaction is often catalyzed by an acid or a base and uses a deuterium source like deuterium oxide (D₂O) or deuterated solvents.

  • Catalytic Deuteration: Unsaturated bonds, such as alkenes and alkynes, can be reduced using deuterium gas (D₂) in the presence of a metal catalyst (e.g., Palladium on carbon) to introduce deuterium atoms across the double or triple bond.

  • Reduction with Deuterated Reagents: Carbonyl groups can be reduced to deuterated alcohols using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄).

  • Grignard Reactions with Deuterated Reagents: Deuterated alkyl or aryl groups can be introduced by reacting a suitable electrophile with a Grignard reagent prepared from a deuterated haloalkane or by using a deuterated electrophile like deuterated formaldehyde or carbon dioxide.[4]

Application Note 1: Synthesis of Deuterated Testosterone (d3-Testosterone)

Introduction: Testosterone is a primary male sex hormone and its accurate quantification in biological fluids is crucial for clinical diagnostics and research. Deuterated testosterone, such as d3-testosterone, is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for testosterone analysis.[4][5][6]

Synthesis Protocol: Grignard Reaction for 17α-methyl-d3-testosterone

This protocol is based on the general principle of reacting an appropriate steroid precursor with a deuterated Grignard reagent.[4]

Materials:

  • Dehydroepiandrosterone (DHEA)

  • Deuterated methyl iodide (CD₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Anhydrous acetone

  • Aluminum isopropoxide

  • Anhydrous toluene

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • Preparation of Deuterated Grignard Reagent (CD₃MgI):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of deuterated methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings.

    • The reaction is initiated by gentle heating. Once started, the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction with DHEA:

    • Dissolve dehydroepiandrosterone (DHEA) in anhydrous THF and add it dropwise to the prepared Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude 17α-(methyl-d3)-androst-5-ene-3β,17β-diol.

  • Oppenauer Oxidation:

    • Dissolve the crude diol in anhydrous toluene and anhydrous acetone.

    • Add aluminum isopropoxide and reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and pour it into a cold solution of 5% hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Purification:

    • The crude d3-testosterone is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.[7]

Quantitative Data:

ParameterValueReference
Starting Material Dehydroepiandrosterone[4]
Deuterating Agent Deuterated methyl iodide (CD₃I)[4]
Typical Yield 60-80% (overall)Estimated based on similar reactions
Isotopic Purity (%D) >98%Expected for this method
Position of Deuteration 17α-methyl group[4]

Characterization:

The structure and isotopic enrichment of the synthesized d3-testosterone should be confirmed by:

  • Mass Spectrometry (MS): To confirm the mass shift corresponding to the incorporation of three deuterium atoms.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the absence of the 17α-methyl proton signal and ¹³C NMR to confirm the structure.

Application Note 2: Synthesis of Deuterated Ibuprofen (d3-Ibuprofen)

Introduction: Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). Deuterated ibuprofen, such as d3-ibuprofen, serves as an excellent internal standard for its quantification in pharmaceutical formulations and biological samples by LC-MS/MS.[10]

Synthesis Protocol: Grignard Reaction for 2-(4-(2-methylpropyl)phenyl)propanoic-d3-acid

This protocol outlines a general synthetic route to d3-ibuprofen.[11]

Materials:

  • 1-(4-isobutylphenyl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Deuterated carbon dioxide (¹³CO₂ or solid D₂O on dry ice)

  • Hexane

  • Ethyl acetate

Experimental Protocol:

  • Reduction of Ketone to Alcohol:

    • Dissolve 1-(4-isobutylphenyl)ethan-1-one in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to give 1-(4-isobutylphenyl)ethan-1-ol.

  • Conversion of Alcohol to Chloride:

    • To the alcohol, add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 1-(1-chloroethyl)-4-isobutylbenzene.

  • Grignard Reagent Formation and Carboxylation:

    • Prepare the Grignard reagent by adding the chloride from the previous step in anhydrous diethyl ether to magnesium turnings.

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath) and bubble deuterated carbon dioxide gas through the solution, or add crushed deuterated dry ice.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by adding dilute HCl.

    • Extract the product with diethyl ether.

  • Purification:

    • The crude d3-ibuprofen is purified by crystallization from hexane or by column chromatography on silica gel.[12][13]

Quantitative Data:

ParameterValueReference
Starting Material 1-(4-isobutylphenyl)ethan-1-one[11]
Deuterating Agent Deuterated Carbon Dioxide (¹³CO₂ or D₂O on dry ice)General Method
Typical Yield 40-60% (overall)Estimated based on similar reactions
Isotopic Purity (%D) >98%Expected for this method
Position of Deuteration Carboxylic acid proton and potentially α-protonDependent on workup

Characterization:

  • MS: To confirm the mass shift corresponding to the deuterium incorporation.[8][9]

  • NMR: ¹H NMR to confirm the structure and assess the degree of deuteration at specific positions.

Protocol: Quantitative Analysis using Deuterated Internal Standards by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of an analyte in a complex matrix (e.g., plasma, urine) using a deuterated internal standard.

Materials and Reagents:

  • Analyte of interest

  • Deuterated internal standard (IS)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water, formic acid)

  • Sample matrix (e.g., blank plasma)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

Experimental Workflow:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the blank matrix to cover the expected concentration range of the unknown samples.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of each unknown sample, calibration standard, and QC sample, add a fixed amount of the deuterated IS solution.

    • Perform sample extraction using a validated SPE or LLE method to remove matrix interferences and concentrate the analyte and IS.

    • Evaporate the solvent from the extracted samples and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from potential interferences. Note that the deuterated IS may have a slightly shorter retention time than the analyte.[2]

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated IS in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the deuterated IS for each injection.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Synthesis_and_Analysis_Workflow General Workflow for Synthesis and Application of Deuterated Standards cluster_synthesis Synthesis of Deuterated Standard cluster_analysis Quantitative LC-MS/MS Analysis Start Starting Material Reaction Chemical Reaction (e.g., Grignard, Reduction) Start->Reaction Reagent Deuterated Reagent (e.g., CD3I, D2O) Reagent->Reaction Purification Purification (e.g., Chromatography, Crystallization) Reaction->Purification Deuterated_Standard Pure Deuterated Standard Purification->Deuterated_Standard Spike Spike with Deuterated Standard Deuterated_Standard->Spike Sample Biological Sample (e.g., Plasma, Urine) Sample->Spike Extraction Sample Preparation (SPE or LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Peak Area Ratio) LCMS->Data Result Analyte Concentration Data->Result

Caption: General workflow for the synthesis of a deuterated standard and its application in quantitative LC-MS/MS analysis.

Deuteration_Methods Common Deuteration Strategies cluster_methods Deuteration Methods Organic_Molecule Organic Molecule (Analyte Precursor) HD_Exchange H/D Exchange (D2O, Acid/Base) Organic_Molecule->HD_Exchange Catalytic_Deuteration Catalytic Deuteration (D2, Pd/C) Organic_Molecule->Catalytic_Deuteration Deuterated_Reduction Reduction with Deuterated Reagents (NaBD4, LiAlD4) Organic_Molecule->Deuterated_Reduction Grignard Grignard Reaction with Deuterated Reagents (CD3MgI) Organic_Molecule->Grignard Deuterated_Molecule Deuterated Molecule (Internal Standard) HD_Exchange->Deuterated_Molecule Catalytic_Deuteration->Deuterated_Molecule Deuterated_Reduction->Deuterated_Molecule Grignard->Deuterated_Molecule

Caption: Overview of common chemical methods for the synthesis of deuterated compounds.

References

Application Notes: Quantification of 2-Bromobutane in Environmental Samples using 2-Bromobutane-d5 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromobutane, an alkyl halide, may be present in the environment due to industrial activities or as a breakdown product of other chemicals. Its potential toxicity and persistence necessitate sensitive and accurate monitoring in environmental matrices such as water and soil. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile organic compounds (VOCs) like 2-bromobutane. To ensure the accuracy and reliability of these measurements, especially in complex environmental samples, the use of an internal standard is crucial.

Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled version of the target analyte as an internal standard, is considered the gold standard for quantitative analysis.[1] 2-Bromobutane-d5, a deuterated form of 2-bromobutane, is an ideal internal standard for this purpose. It shares very similar chemical and physical properties with the non-labeled analyte, meaning it behaves similarly during sample preparation, extraction, and chromatographic separation.[1][2] This co-elution and similar behavior effectively compensate for variations in sample matrix effects, extraction efficiency, and instrument response, leading to highly accurate and precise quantification.[3] The mass difference between 2-bromobutane and this compound allows for their distinct detection by the mass spectrometer.

This application note details a method for the analysis of 2-bromobutane in water and soil samples using this compound as an internal standard, based on the principles of U.S. Environmental Protection Agency (EPA) Method 8260.[4][5]

Analytical Approach

The method employs a purge-and-trap system for the extraction and concentration of 2-bromobutane from the sample matrix, followed by separation and detection using GC-MS. This compound is added to each sample, standard, and blank at a known concentration before any preparation steps. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of the target analyte to the peak area of the internal standard.

Data Presentation

The following table summarizes typical quantitative data achievable with this method. These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions. Method validation is required to establish performance in a specific application.

ParameterWaterSoil/Sediment
Method Detection Limit (MDL) 0.1 - 0.5 µg/L1 - 5 µg/kg
Limit of Quantification (LOQ) 0.5 - 2.0 µg/L5 - 20 µg/kg
Linear Dynamic Range 0.5 - 100 µg/L5 - 500 µg/kg
Average Recovery 85 - 115%80 - 120%
Relative Standard Deviation (RSD) < 15%< 20%

Experimental Protocols

Sample Preparation

Water Samples:

  • Collect water samples in 40 mL VOA (Volatile Organic Analysis) vials with PTFE-lined septa. Ensure no headspace is present.

  • If residual chlorine is suspected, add a small amount of sodium thiosulfate to the vials before sample collection.

  • Store samples at 4°C until analysis.

  • Prior to analysis, allow the samples to come to room temperature.

  • Spike each 5 mL aliquot of the sample with a known amount of this compound internal standard solution.

Soil/Sediment Samples:

  • Collect soil or sediment samples in appropriate containers and store them at 4°C.

  • Weigh approximately 5 grams of the sample into a 40 mL VOA vial.

  • Add 5 mL of organic-free reagent water to the vial.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Immediately cap the vial and mix thoroughly.

Purge-and-Trap GC-MS Analysis

The following is a general protocol based on EPA Method 8260.[4][5] Instrument parameters should be optimized for the specific GC-MS system being used.

Purge-and-Trap System Parameters:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 min

  • Purge Temperature: Ambient

  • Trap: Tenax/silica gel/charcoal or similar

  • Desorb Temperature: 245°C

  • Desorb Time: 2 min

  • Bake Temperature: 260°C

  • Bake Time: 7 min

GC-MS Parameters:

  • GC Column: 30 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent

  • Oven Program:

    • Initial Temperature: 35°C, hold for 5 min

    • Ramp: 10°C/min to 180°C

    • Hold: 5 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Injector Temperature: 200°C

  • Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

AnalyteQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2-Bromobutane 57136138
This compound 62141143

Note: The selection of quantitation and qualifier ions should be confirmed by analyzing a standard of each compound and examining the resulting mass spectrum.

Calibration and Quantification
  • Prepare a series of calibration standards containing known concentrations of 2-bromobutane.

  • Spike each calibration standard with the same constant concentration of this compound as used for the samples.

  • Analyze the calibration standards using the same purge-and-trap GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the 2-bromobutane quantitation ion to the peak area of the this compound quantitation ion against the concentration of 2-bromobutane.

  • Quantify the concentration of 2-bromobutane in the environmental samples by calculating the peak area ratio and determining the concentration from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Water Water Sample (40 mL VOA vial) Spike_Water Spike with This compound Water->Spike_Water Soil Soil/Sediment Sample Spike_Soil Add Reagent Water & Spike with this compound Soil->Spike_Soil PT Purge and Trap Spike_Water->PT Spike_Soil->PT GCMS GC-MS Analysis (SIM Mode) PT->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Note: Quantitative Analysis of Brominated Organic Compounds Using Isotope Dilution Mass Spectrometry with 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly accurate method for the quantification of brominated organic compounds using Isotope Dilution Mass Spectrometry (IDMS). The protocol utilizes 2-Bromobutane-d5 as a stable isotope-labeled internal standard to ensure high precision and accuracy, compensating for variations in sample preparation and instrument response.[1][2] This methodology is particularly suited for the analysis of trace levels of halogenated hydrocarbons in complex matrices, a common challenge in environmental monitoring, pharmaceutical development, and chemical manufacturing. The principles of IDMS, detailed experimental procedures, data analysis, and method validation are presented.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of chemical substances.[3][4][5][6] The core principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to a sample.[4][7] After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the mixture is analyzed by mass spectrometry. By measuring the altered isotope ratio of the analyte, its original concentration in the sample can be determined with high accuracy.[5][8]

The use of a stable isotope-labeled internal standard, such as this compound, is advantageous because it behaves chemically and physically almost identically to the analyte of interest (in this case, non-labeled 2-bromobutane or a similar brominated compound).[1][9] This ensures that any loss of analyte during sample preparation or fluctuations in mass spectrometer signal will affect both the analyte and the internal standard equally, thus maintaining an accurate ratio and leading to reliable quantification.[1][10] Deuterated standards are frequently used to compensate for measurement errors that could arise from ion suppression or enhancement.[1]

The Role of this compound as an Internal Standard

This compound (C4H4D5Br) is an isotopically labeled analog of 2-bromobutane where five hydrogen atoms have been replaced by deuterium. This mass shift allows for its clear differentiation from the unlabeled analyte in a mass spectrometer, while its chemical properties remain virtually identical.

Properties of 2-Bromobutane and its Deuterated Analog:

Property2-BromobutaneThis compound
Chemical Formula C4H9Br[11]C4D5H4Br[12]
Molecular Weight ~137.02 g/mol [13]~142.05 g/mol [12]
Boiling Point ~91 °C[13][14]Expected to be very similar to 2-Bromobutane
Density ~1.255 g/mL at 25 °C[13][14]Expected to be slightly higher than 2-Bromobutane
Solubility Insoluble in water, soluble in organic solvents[11][15]Expected to be very similar to 2-Bromobutane

The selection of this compound as an internal standard is ideal for the quantification of other small, volatile brominated organic compounds due to the similarity in their chemical behavior, including extraction efficiency and chromatographic retention time.

Experimental Protocols

This section provides a detailed protocol for the quantification of a hypothetical analyte, "Analyte X" (a brominated organic compound with a molecular weight allowing for clear mass spectrometric separation from the internal standard), in a sample matrix (e.g., water or a pharmaceutical formulation).

Materials and Reagents
  • Analyte X Standard: Certified reference material of the target brominated compound.

  • Internal Standard: this compound (high isotopic purity).

  • Solvents: HPLC-grade or GC-grade methanol, acetonitrile, and water.

  • Extraction Solvent: Dichloromethane or hexane, depending on the analyte's polarity.

  • Sample Vials: Amber glass vials with PTFE-lined septa.

  • Volumetric flasks and pipettes: Class A.

Instrumentation
  • Gas Chromatograph (GC) or Liquid Chromatograph (LC): Coupled to a Mass Spectrometer (MS). The choice of chromatography depends on the volatility and thermal stability of Analyte X. For volatile compounds like brominated butanes, GC-MS is typically preferred.

  • Mass Spectrometer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Standard and Sample Preparation

3.3.1. Preparation of Stock Solutions

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Analyte X standard and dissolve it in a suitable solvent in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask.

3.3.2. Preparation of Calibration Standards

  • Prepare a series of calibration standards by serially diluting the Analyte X stock solution to achieve a range of concentrations that bracket the expected sample concentrations.

  • To each calibration standard, add a fixed amount of the this compound internal standard solution to achieve a constant concentration across all standards. The final concentration of the internal standard should be chosen to provide a strong and stable signal in the mass spectrometer.

3.3.3. Sample Preparation

  • Accurately measure a known volume or weight of the sample into a suitable extraction vessel.

  • Spike the sample with a known amount of the this compound internal standard solution.

  • Allow the sample and internal standard to equilibrate for a sufficient time (e.g., 30 minutes with gentle mixing).

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

  • Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for injection into the LC-MS or GC-MS system.

Instrumental Analysis
  • Chromatography: Develop a chromatographic method that provides good separation of the analyte from potential matrix interferences. The analyte and the deuterated internal standard are expected to co-elute or have very similar retention times.[1]

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the selective detection of the analyte and the internal standard. For a triple quadrupole mass spectrometer, this is typically done using Multiple Reaction Monitoring (MRM).

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte X [M+H]+ or M+•Specific fragment ion
This compound [M-Br]+ or M+•Specific fragment ion

Note: The specific precursor and product ions will depend on the ionization method and the chemical structure of Analyte X.

Data Analysis and Quantification

The concentration of Analyte X in the sample is calculated using the following equation, which is derived from the principles of isotope dilution:

Cx = (Ax / Ais) * (Cis / RRF) * (Vf / Vi)

Where:

  • Cx = Concentration of Analyte X in the sample

  • Ax = Peak area of Analyte X

  • Ais = Peak area of the internal standard (this compound)

  • Cis = Concentration of the internal standard added to the sample

  • RRF = Relative Response Factor (determined from the calibration curve)

  • Vf = Final volume of the prepared sample

  • Vi = Initial volume or weight of the sample

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area (Ax / Ais) against the known concentration of the analyte in the calibration standards. The RRF is the slope of this curve.

Method Validation

A comprehensive method validation should be performed to ensure the reliability and accuracy of the IDMS method.[16][17]

Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99 for the calibration curve.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) < 15% for replicate measurements.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting substances from the sample matrix on the ionization of the analyte.Assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample. The use of a co-eluting deuterated internal standard significantly mitigates matrix effects.[1]

Quantitative Data Summary

The following tables present hypothetical validation data for the quantification of "Analyte X" using this compound as an internal standard.

Table 1: Calibration Curve Data

Analyte X Conc. (ng/mL)Analyte X AreaThis compound AreaArea Ratio (Analyte/IS)
112,5401,550,0000.0081
563,2001,565,0000.0404
10128,1001,540,0000.0832
50645,5001,570,0000.4111
1001,290,0001,555,0000.8296
0.9995

Table 2: Accuracy and Precision Data

Spiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (RSD, %)
2.52.4196.45.2
2526.2104.83.8
7572.997.22.5

Visualizations

IDMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Spike Add Known Amount of This compound (IS) Sample->Spike Equilibrate Equilibrate Analyte and IS Spike->Equilibrate Extract Extract Analytes Equilibrate->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate Chromatography GC or LC Separation Concentrate->Chromatography Calibration Prepare Calibration Standards (Analyte + IS) Calibration->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS MeasureRatios Measure Peak Area Ratios (Analyte / IS) MS->MeasureRatios CalCurve Generate Calibration Curve MeasureRatios->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify IDMS_Principle cluster_ms Mass Spectrometer A1 A A2 A A3 A IS1 A* IS2 A* M1 A M2 A M3 A MIS1 A* MIS2 A* MS m/z (A) m/z (A*) cluster_sample cluster_sample cluster_mixture cluster_mixture cluster_sample->cluster_mixture cluster_ms cluster_ms cluster_mixture->cluster_ms cluster_spike cluster_spike cluster_spike->cluster_mixture Ratio Ratio (A/A*) is measured cluster_ms->Ratio

References

Application Notes and Protocols for NMR Spectroscopy of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the nuclear magnetic resonance (NMR) spectroscopy techniques applicable to 2-bromobutane-d5. This document includes theoretical background, experimental protocols, and data interpretation for the analysis of this deuterated compound, which is valuable in mechanistic studies and as an internal standard in mass spectrometry-based assays.

Introduction to NMR Spectroscopy of Deuterated Compounds

Deuterium (²H or D) is an isotope of hydrogen with a nuclear spin of I=1. Unlike protons (¹H, I=1/2), deuterium nuclei have a quadrupole moment, which can lead to broader NMR signals. However, ²H NMR spectroscopy is a powerful tool for verifying deuteration and for quantitative analysis.[1][2] The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation.[3][4] For highly deuterated compounds where residual proton signals are weak, deuterium NMR is particularly advantageous.[3]

In ¹H NMR, the substitution of hydrogen with deuterium leads to the disappearance of the corresponding signal, a technique often used to simplify complex spectra and assign signals.[5] In ¹³C NMR, the coupling between carbon and deuterium (C-D) can be observed, which provides additional structural information.

Predicted NMR Data for this compound

Based on the known NMR data for 2-bromobutane, we can predict the expected chemical shifts for this compound. The deuteration is assumed to be at the ethyl group (CD₂CD₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

PositionProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C1CH₃~1.04Doublet
C2CH~4.15Multiplet
C3---
C4---

Note: The signals for the deuterated ethyl group will be absent in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromobutane and this compound in CDCl₃

Carbon2-Bromobutane (δ, ppm)[6][7][8][9]This compound (Predicted δ, ppm)Predicted Multiplicity (in this compound)
C1~22~22Singlet
C2~53~53Singlet
C3~34~33.5 (Isotope effect)Multiplet (due to C-D coupling)
C4~12~11.5 (Isotope effect)Multiplet (due to C-D coupling)

Note: The chemical shifts for the deuterated carbons (C3 and C4) will experience a slight upfield shift (isotope effect) and will appear as multiplets due to one-bond and two-bond C-D coupling.

Table 3: Predicted ²H NMR Chemical Shifts for this compound

PositionDeuteronsPredicted Chemical Shift (δ, ppm)
C3CD₂~1.75
C4CD₃~0.90

Note: The ²H chemical shifts are expected to be very similar to the ¹H chemical shifts of the non-deuterated analog.[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[10][11][12][13][14]

Protocol for Preparing a 5 mm NMR Sample:

  • Weighing the Sample: Accurately weigh 5-20 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like 2-bromobutane.[15][16] Ensure the solvent does not have signals that overlap with the analyte signals.[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10][12] Gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a pipette plugged with a small amount of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[10][12]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard. The standard should be stable, have a simple spectrum that does not overlap with the analyte, and be accurately weighed.[17]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8-16 scans are usually adequate for good signal-to-noise ratio.

    • Relaxation Delay (D1): For quantitative measurements, a long relaxation delay (at least 5 times the longest T1) is critical to ensure full relaxation of all protons.[18] A typical value is 30-60 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 10-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Integrate the signals for quantitative analysis.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup: Tune and shim the spectrometer for ¹³C.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon. For observing C-D coupling, a proton-decoupled but deuterium-coupled experiment can be run.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative ¹³C NMR, a longer delay and inverse-gated decoupling are necessary.

    • Spectral Width (SW): 0-100 ppm is a suitable range for 2-bromobutane.

  • Data Processing: Similar to ¹H NMR processing.

²H NMR Spectroscopy Protocol
  • Instrument Setup: Tune the spectrometer to the deuterium frequency. Shimming can be performed on the proton signal of the non-deuterated solvent.[4][19]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: The number of scans will depend on the level of deuteration and sample concentration.

    • Relaxation Delay (D1): Typically shorter than for ¹H.

    • Spectral Width (SW): Similar to ¹H NMR (e.g., 10-12 ppm).

  • Data Processing: Similar to ¹H NMR processing. The chemical shift scale is the same as for ¹H NMR.[4]

Caption: General workflow for an NMR experiment.

Advanced NMR Techniques

For a more detailed structural analysis of this compound and potential impurities, 2D NMR techniques can be employed.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. In this compound, a cross-peak would be expected between the C1-H and C2-H protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This would show correlations for the C1-H and C2-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two or three bonds, which is useful for assigning quaternary carbons and confirming long-range connectivity.

Quantitative NMR (qNMR)

qNMR is a powerful technique for determining the purity or concentration of a substance without the need for a specific reference standard of the analyte.[20][21] The signal integral is directly proportional to the number of nuclei.[20]

Protocol for qNMR of this compound:

  • Sample Preparation: Prepare the sample as described in section 3.1, ensuring the accurate weighing of both the this compound and the internal standard.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a long relaxation delay (D1) to ensure complete relaxation of all relevant protons.[18]

  • Data Processing and Analysis:

    • Carefully integrate the signals of this compound and the internal standard.

    • Calculate the purity or concentration using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

G cluster_qnmr qNMR Purity Calculation Logic integrals Measure Integrals (Analyte & Standard) formula Apply Purity Formula integrals->formula knowns Known Values (Masses, MWs, N, Purity_std) knowns->formula result Calculate Purity formula->result

Caption: Logical flow for qNMR purity determination.

Safety Precautions

  • 2-bromobutane is a flammable liquid and is harmful if swallowed or inhaled. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Deuterated solvents are also flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

By following these application notes and protocols, researchers can effectively utilize NMR spectroscopy for the characterization and quantification of this compound, ensuring accurate and reproducible results for applications in drug development and scientific research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromobutane-d5 synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis significantly lower than expected?

Low yields can stem from several factors throughout the experimental process. Common culprits include incomplete reaction, side reactions, and loss of product during workup and purification.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or inadequate temperature. The conversion of an alcohol to an alkyl bromide is an equilibrium process.

    • Solution: Ensure the reaction is refluxed for a sufficient duration. For the synthesis of similar alkyl bromides, reflux times of 45 minutes to 3 hours are reported. Monitor the reaction progress using an appropriate technique like GC-MS if possible.

  • Side Reactions:

    • Cause: Elimination (dehydrohalogenation) of HBr from 2-bromobutane to form butene isomers is a common side reaction, especially at higher temperatures. Ether formation (dibutyl ether) can also occur.

    • Solution: Maintain careful control over the reaction temperature. Using a slightly lower temperature for a longer duration can favor the desired substitution reaction over elimination.

  • Product Loss During Workup:

    • Cause: 2-Bromobutane is volatile (boiling point ~91 °C). Significant loss can occur during solvent removal or distillation if not performed carefully. Emulsion formation during aqueous washes can also lead to product loss.

    • Solution: Use a rotary evaporator with a chilled condenser and a suitable vacuum to remove solvents. When performing distillations, ensure all joints are properly sealed. To break emulsions during extractions, adding a small amount of brine (saturated NaCl solution) can be effective.

Q2: My final product is contaminated with unreacted 2-butanol-d5. How can I improve the conversion?

The presence of starting material indicates an incomplete reaction.

  • Cause: The hydroxyl group of an alcohol is a poor leaving group. It needs to be protonated by a strong acid to form a good leaving group (water). Insufficient acid or water scavenging can hinder this process.

  • Solution: Ensure a sufficient excess of hydrobromic acid (HBr) and a strong dehydrating agent like concentrated sulfuric acid (H₂SO₄) are used. The sulfuric acid protonates the alcohol and also shifts the equilibrium towards the product by consuming the water formed.

Q3: I am observing the formation of a significant amount of alkene byproducts. How can I minimize this?

Alkene formation is a result of an E1 or E2 elimination reaction competing with the desired SN1 or SN2 substitution.

  • Cause: High reaction temperatures strongly favor elimination over substitution. The use of a strong, non-nucleophilic base would also favor elimination, though this is less common in this specific synthesis.

  • Solution:

    • Temperature Control: Maintain the reaction temperature at the lowest point that still allows for a reasonable reaction rate.

    • Choice of Reagents: While HBr/H₂SO₄ is common, another approach is to use phosphorus tribromide (PBr₃). This reagent converts the alcohol to a good leaving group under milder conditions that are less prone to carbocation rearrangements and elimination.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the reaction of 2-butanol-d6 with a source of bromide, typically hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). An alternative method utilizes phosphorus tribromide (PBr₃).

Q2: What is the expected reaction mechanism?

For the reaction of a secondary alcohol like 2-butanol with HBr, the reaction can proceed through both SN1 and SN2 pathways. The strong acid protonates the hydroxyl group, which then departs as water to form a secondary carbocation (SN1 pathway). The bromide ion can then attack this carbocation. Alternatively, the bromide ion can directly displace the protonated hydroxyl group in a concerted step (SN2 pathway). The use of PBr₃ with a secondary alcohol generally favors an SN2 mechanism, leading to an inversion of stereochemistry if a chiral starting material is used.

Q3: How can I purify the final this compound product?

Standard purification techniques for alkyl halides are applicable.

  • Washing: The crude product should be washed with water to remove excess acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to aid in phase separation.

  • Drying: The organic layer should be dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Distillation: Fractional distillation is the most effective method for obtaining high-purity this compound. The fraction boiling around 91-92 °C should be collected.

Q4: How can I confirm the identity and purity of my this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The absence or significant reduction of the signal corresponding to the proton at the C2 position in ¹H NMR would confirm deuteration at that site.

  • Mass Spectrometry (MS): GC-MS is a powerful tool to determine the molecular weight and confirm the incorporation of deuterium atoms. It can also be used to assess the purity of the sample.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the appearance of C-Br stretching bands would indicate the conversion to the alkyl bromide.

Data Presentation

Table 1: Typical Reagents and Conditions for 2-Bromobutane Synthesis (Non-deuterated analogue)

Reagent/ParameterMethod 1: HBr/H₂SO₄Method 2: PBr₃
Starting Material2-Butanol2-Butanol
Brominating Agent48% Hydrobromic AcidPhosphorus Tribromide
Catalyst/Co-reagentConcentrated Sulfuric AcidPyridine (optional, to neutralize HBr byproduct)
SolventNone (reagents act as solvent)Dichloromethane or neat
TemperatureReflux (approx. 100-110 °C)0 °C to room temperature
Reaction Time1-3 hours1-4 hours
Typical Yield60-80%70-90%

Note: This data is for the non-deuterated analogue and should be used as a general guideline. Yields for the deuterated synthesis may vary.

Experimental Protocols

Method 1: Synthesis of this compound using HBr and H₂SO₄ (Adapted from non-deuterated protocol)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanol-d6 and 48% hydrobromic acid.

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by fractional distillation, collecting the fraction at 91-92 °C.

Method 2: Synthesis of this compound using PBr₃ (Adapted from non-deuterated protocol)

  • Reaction Setup: In a round-bottom flask fitted with a dropping funnel and a magnetic stirrer, place 2-butanol-d6 in a suitable solvent like dichloromethane or use it neat.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus tribromide dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Carefully pour the reaction mixture over ice. Separate the organic layer and wash it with a cold, dilute sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous calcium chloride.

  • Purification: Filter and purify by fractional distillation.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound cluster_start Starting Material cluster_method1 Method 1 cluster_method2 Method 2 cluster_product Product 2_Butanol_d6 2-Butanol-d6 Protonation Protonation of Hydroxyl 2_Butanol_d6->Protonation HBr, H2SO4 Activation Activation with PBr3 2_Butanol_d6->Activation PBr3 Carbocation Formation of Deuterated Secondary Carbocation (SN1) Protonation->Carbocation SN2_Path1 Direct Displacement (SN2) Protonation->SN2_Path1 2_Bromobutane_d5 This compound Carbocation->2_Bromobutane_d5 Br- attack SN2_Path1->2_Bromobutane_d5 Br- attack SN2_Path2 SN2 Attack by Bromide Activation->SN2_Path2 SN2_Path2->2_Bromobutane_d5

Caption: Synthetic routes to this compound from 2-Butanol-d6.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Purity Analyze Crude Product (GC-MS, NMR) Start->Check_Purity Unreacted_SM High Amount of Unreacted 2-Butanol-d6? Check_Purity->Unreacted_SM Side_Products Significant Side Products (e.g., Alkenes)? Unreacted_SM->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Moderately Unreacted_SM->Increase_Time_Temp Yes Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Yes Review_Workup Review Workup and Purification Procedures Side_Products->Review_Workup No Check_Reagents Ensure Sufficient HBr/H2SO4 or Active PBr3 Increase_Time_Temp->Check_Reagents Check_Reagents->Review_Workup Consider_PBr3 Consider Using PBr3 Method (milder conditions) Lower_Temp->Consider_PBr3 Consider_PBr3->Review_Workup Check_Volatility Minimize Product Loss (check distillation setup, rotovap conditions) Review_Workup->Check_Volatility End Optimized Yield Check_Volatility->End

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Synthesis of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromobutane-d5.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common laboratory synthesis of this compound involves the reaction of a deuterated precursor, typically butan-2-ol-d5, with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a bromine atom.[1][2]

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reaction is the elimination of deuterium bromide (DBr) from the deuterated starting material, which leads to the formation of various deuterated butene isomers.[3][4][5] This is particularly prevalent when using strong bases or high temperatures. The main elimination products are but-1-ene-d4, cis-but-2-ene-d4, and trans-but-2-ene-d4. According to Zaitsev's rule, the more substituted but-2-ene isomers are typically the major elimination products.[5]

Q3: How can I minimize the formation of deuterated butene side products?

To favor the desired substitution reaction over elimination, consider the following strategies:

  • Choice of Reagent: Using reagents like phosphorus tribromide (PBr₃) is often preferred for converting primary and secondary alcohols to alkyl bromides as it proceeds through an SN2 mechanism, which can minimize carbocation rearrangements and subsequent elimination.[1][2]

  • Reaction Conditions: Employing milder reaction conditions, such as lower temperatures, can significantly reduce the rate of the competing elimination reaction.

  • Avoid Strong Bases: The presence of strong bases will promote the E2 elimination pathway. Ensure the reaction mixture is not basic, unless the intention is to favor elimination.

Q4: I am observing a complex mixture of products in my crude reaction. How can I identify the main product and the side products?

A combination of analytical techniques is recommended for product identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of your mixture and identifying them based on their mass-to-charge ratio. This can help distinguish between this compound and the various deuterated butene isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. For this compound, the deuterium atoms will not appear in the ¹H NMR spectrum, leading to a simplified pattern compared to its non-deuterated counterpart. The ¹³C NMR will show four distinct signals for the four carbon environments in 2-Bromobutane.[6][7]

Q5: What is the best method for purifying the final this compound product?

Fractional distillation is the most effective method for purifying this compound from the unreacted starting material and the lower-boiling butene side products. Careful control of the distillation temperature is crucial to achieve good separation. Following distillation, washing the organic layer with water and a mild base (like sodium bicarbonate solution) can help remove any remaining acidic impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time. - Ensure the brominating agent is fresh and of high purity. - For reactions with HBr, ensure sufficient acid concentration.
Significant formation of butene-d4 isomers.- Lower the reaction temperature. - Use a milder brominating agent such as PBr₃.[1][2] - Avoid the presence of strong bases.
Product is contaminated with butene-d4 isomers Inefficient purification.- Perform a careful fractional distillation with a fractionating column. - Monitor the distillation temperature closely to separate the lower-boiling butenes.
Presence of unreacted butan-2-ol-d5 in the final product Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion using TLC or GC analysis. - Improve the efficiency of the distillation to separate the higher-boiling alcohol from the product.
Product appears colored Presence of elemental bromine (Br₂).- Wash the crude product with a dilute solution of sodium bisulfite or sodium thiosulfate to quench the bromine.

Data Presentation

Table 1: Typical Product Distribution in the Synthesis of 2-Bromobutane from butan-2-ol

ProductTypical Yield (%)
2-Bromobutane80 - 90
But-1-ene5 - 10
cis-But-2-ene1 - 5
trans-But-2-ene5 - 15

Note: These are approximate values and can vary significantly with changes in temperature, solvent, and base concentration.

Experimental Protocols

Synthesis of this compound from Butan-2-ol-d5 using Phosphorus Tribromide (PBr₃)

This protocol is a representative procedure and may require optimization based on laboratory conditions and available starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place butan-2-ol-d5 (1.0 eq). The flask should be cooled in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) to the cooled alcohol with constant stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Carefully pour the reaction mixture over crushed ice to quench the unreacted PBr₃.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Purification:

    • Filter the drying agent.

    • Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 91-92 °C.

  • Analysis:

    • Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Visualizations

Troubleshooting_Side_Reactions cluster_synthesis Synthesis of this compound cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_low_yield Low Yield cluster_impurity Impurity Detected cluster_solutions Solutions start Start: Butan-2-ol-d5 + Brominating Agent reaction Reaction Conditions (e.g., Temperature, Time) start->reaction product Crude Product Mixture reaction->product analysis GC-MS / NMR Analysis product->analysis issue Issue Identified analysis->issue cause1 Incomplete Reaction issue->cause1 Low Yield cause2 Excessive Elimination issue->cause2 Low Yield impurity1 Butene-d4 Isomers issue->impurity1 Impurity impurity2 Unreacted Alcohol issue->impurity2 Impurity solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Change Brominating Agent (e.g., PBr3) cause2->solution2 solution3 Improve Fractional Distillation impurity1->solution3 solution4 Aqueous Workup impurity1->solution4 impurity2->solution3

Figure 1. Troubleshooting workflow for side reactions in this compound synthesis.

References

Technical Support Center: 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information on the storage, stability, and handling of 2-Bromobutane-d5 for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] For laboratory settings, storage in a designated flammables area or a specialized fire-resistant cabinet is recommended.[1] Ensure the container is properly labeled and shielded from direct sunlight.[1]

Q2: How stable is this compound?

A: Under recommended storage conditions, this compound is considered chemically stable at room temperature.[2] However, it has a "fair" shelf life, and prolonged storage should be in a cool, dry place to minimize degradation.

Q3: What are the signs of decomposition?

A: A visual sign of potential degradation is a change in color, from colorless to light brown or yellow.[3][2] The presence of acidic fumes (hydrogen bromide) upon opening the container also indicates decomposition.

Q4: What substances are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong bases, alkali and alkaline earth metals, and amines.[3][2]

Q5: What are the hazardous decomposition products of this compound?

A: When heated to decomposition or in the event of a fire, this compound can emit toxic fumes of hydrogen bromide gas and carbon oxides.[4][2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in liquid color (colorless to yellow/brown) Exposure to light or heat; gradual decomposition.If the color change is significant, the product may be degraded. It is advisable to use a fresh vial for sensitive experiments. Ensure future storage is in a dark, cool location.
Presence of a strong, acidic odor upon opening Decomposition leading to the formation of hydrogen bromide.Work in a well-ventilated fume hood. The product is likely degraded and may not be suitable for use.
Inconsistent experimental results Impurities from degradation affecting the reaction.Verify the purity of the this compound using an appropriate analytical method (e.g., GC-MS, NMR). If impurities are detected, use a new, unopened vial.
Precipitate formation Contamination or reaction with storage container/impurities.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines.

Storage and Stability Data

Parameter Recommendation/Value Source
Storage Temperature Room temperature, in a cool place.[2]
Shelf Life Fair
Light Sensitivity Avoid sunlight.[3]
Air/Moisture Sensitivity Store in a tightly closed container in a dry place.[1]
Boiling Point 91 °C[2]
Melting Point -112 °C[4][2]
Flash Point 21 °C[4][2]

Experimental Protocols

Protocol: Visual Inspection for Stability Assessment

  • Objective: To qualitatively assess the stability of stored this compound.

  • Materials: Vial of this compound, white background.

  • Procedure:

    • Before opening, visually inspect the liquid against a white background.

    • Note the color of the liquid. A pure sample should be colorless.[3][2]

    • Observe for any particulate matter or precipitate.

    • Carefully open the container in a fume hood and cautiously note any strong, acidic odors.

  • Interpretation:

    • A yellow or brown discoloration suggests potential degradation.

    • The presence of a sharp, acidic odor indicates the formation of hydrogen bromide, a decomposition product.

    • The presence of solids indicates contamination or significant degradation.

Diagrams

Troubleshooting_Workflow start Start: Experimental Anomaly with this compound visual_inspection Perform Visual Inspection of Vial start->visual_inspection color_check Is the liquid colorless? visual_inspection->color_check odor_check Is there a strong, acidic odor? color_check->odor_check Yes purity_analysis Consider Purity Analysis (e.g., GC-MS, NMR) color_check->purity_analysis No (Discolored) odor_check->purity_analysis Yes proceed Proceed with Experiment odor_check->proceed No use_new_vial Action: Use a New Vial of this compound purity_analysis->use_new_vial review_storage Action: Review and Correct Storage Conditions use_new_vial->review_storage

References

Technical Support Center: Optimizing GC Injection Volume for 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for 2-Bromobutane-d5 in Gas Chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting injection volume for this compound analysis?

A recommended starting point for a standard GC analysis is a 1 µL injection. For trace analysis where higher sensitivity is needed, a splitless injection of 1-2 µL might be appropriate, while for more concentrated samples, a split injection with a volume of 0.5-1 µL is a good starting point.[1] It is crucial to then perform a volume optimization study to find the ideal volume for your specific concentration and instrument conditions.

Q2: How does changing the injection volume affect the peak for this compound?

Changing the injection volume directly impacts the peak's area, height, and shape. Ideally, peak area and height increase linearly with the injection volume.[2] However, injecting too large a volume can lead to column overload, which results in distorted peak shapes, such as fronting or tailing, and a loss of linearity.[2][3] Conversely, an insufficient volume may result in a poor signal-to-noise ratio.[3]

Q3: Should I use a split or splitless injection for this compound analysis?

The choice between split and splitless injection depends primarily on the concentration of your analyte.[4]

  • Split Injection: Use for higher concentration samples. A portion of the sample is vented, preventing column overload and producing sharp, narrow peaks.[5][6] This is the most versatile and common technique.[7]

  • Splitless Injection: Use for trace-level analysis where maximum sensitivity is required.[4][5] The entire sample is transferred to the column, which can lead to broader peaks but ensures even minute quantities are detected.[4][7]

Q4: What are the signs of column overload with this compound?

The primary signs of column overload are poor peak shape and a non-linear response. Specifically, you may observe:

  • Peak Fronting: The peak will have a leading edge that is less steep than the tailing edge. This is a classic symptom of overload.[2]

  • Peak Broadening: The peak becomes wider than expected, which reduces resolution and decreases peak height.[8]

  • Reduced Retention Time: As the sample concentration increases with overload, the retention time may gradually decrease.[9]

Q5: How should I prepare my this compound sample for GC analysis?

For liquid samples, this compound should be diluted in a high-purity, low-boiling-point solvent.[10] The choice of solvent should be compatible with the polarity of your GC column.[10][11]

  • Applicable Solvents: Hexane, Dichloromethane, Toluene, or Isopropanol.

  • Concentration: A starting concentration of around 1 mg/mL is common, followed by further dilutions as needed.[10] The final concentration should be adjusted based on the injection mode (split/splitless) and detector sensitivity.

  • Filtration: If the sample matrix contains particulates, it should be filtered before injection to prevent contamination of the liner and column.

Data Presentation

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection VolumeExpected Peak ShapeRelative Peak AreaLinearityPotential Issues
Low (e.g., 0.2 µL) Symmetrical, GaussianLowLinearLow signal-to-noise ratio
Optimal (e.g., 1.0 µL) Symmetrical, GaussianMedium to HighLinearNone
High (e.g., 5.0 µL) Fronting, BroadHighNon-linearColumn overload, poor resolution, backflash[1]

Table 2: Comparison of Split vs. Splitless Injection for this compound

FeatureSplit InjectionSplitless Injection
Primary Use Case Higher concentration samplesTrace-level analysis[4]
Sensitivity LowerHigher[4]
Typical Peak Shape Sharp, narrow peaks[5]Broader peaks[5]
Risk of Overload Low (adjustable via split ratio)High, requires careful volume control[4]
Sample Transfer A small, controlled portion enters the column[7]Nearly the entire sample enters the column[4]

Troubleshooting Guide

Q: My this compound peak is tailing. What should I do?

  • Possible Causes:

    • Active Sites: The injector liner or the front of the GC column may have active sites (e.g., exposed silanols) that interact with the analyte.[12]

    • Dead Volume: A poor column installation can create dead volume in the flow path.[12]

    • Low Split Ratio: In split mode, a ratio that is too low can sometimes contribute to tailing.[12]

  • Suggested Solutions:

    • Replace the injector liner with a fresh, deactivated liner. Using a liner with glass wool can also help trap non-volatile residues.[1]

    • Trim 10-20 cm from the front of the GC column to remove active sites and re-install it according to the manufacturer's instructions.[13]

    • Increase the split ratio to ensure a faster transfer of the sample onto the column.

Q: Why is my this compound peak fronting?

  • Possible Causes:

    • Column Overload: This is the most common cause of peak fronting.[2]

    • Solvent Mismatch: The polarity of the sample solvent does not match the polarity of the GC column's stationary phase.[11]

  • Suggested Solutions:

    • Decrease the injection volume or dilute your sample.

    • Ensure the solvent used to dissolve the this compound is compatible with the column (e.g., use a non-polar solvent like hexane for a non-polar column).[11]

Q: My this compound peak is broad or split. What is the cause?

  • Possible Causes:

    • Incorrect Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, the sample components will not condense efficiently into a narrow band at the head of the column.[13]

    • Slow Injection Speed: A slow manual or autosampler injection can cause the sample to spread out before reaching the column.

    • Injector Contamination: Debris or residue in the injector liner can interfere with sample vaporization.[12]

  • Suggested Solutions:

    • Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[11][13]

    • Optimize the injection speed. For autosamplers, a "fast" injection setting is usually preferred.

    • Clean or replace the injector liner.[12]

Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume

  • Prepare Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., 10 µg/mL in hexane).

  • Set GC Conditions: Establish initial GC parameters (e.g., inlet temperature, column type, oven temperature program, and carrier gas flow rate) appropriate for 2-Bromobutane.

  • Inject Volume Series: Perform a series of injections with systematically varied volumes (e.g., 0.2, 0.5, 1.0, 2.0, and 5.0 µL).

  • Evaluate Chromatography: For each injection, carefully examine the peak shape for signs of tailing, fronting, or broadening. Record the peak area.

  • Assess Linearity: Plot the peak area versus the injection volume. Identify the range where the response is linear.

  • Select Optimal Volume: The optimal injection volume is the highest volume within the linear range that consistently produces a sharp, symmetrical peak.

Protocol 2: Basic Sample Preparation (Dilute and Shoot)

  • Stock Solution: Begin with a certified stock solution of this compound.

  • Solvent Selection: Choose a high-purity (HPLC or GC grade) solvent that is compatible with your sample matrix and GC column (e.g., hexane, ethyl acetate, or dichloromethane).[10]

  • Serial Dilution: Perform a serial dilution to bring the concentration of this compound into the working range of your method (typically in the low µg/mL to ng/mL range).

  • Vortex: Thoroughly mix the solution after dilution.

  • Transfer: Transfer the final diluted sample into a 2 mL glass autosampler vial and seal with a septum cap.

  • Analysis: Place the vial in the autosampler tray for GC analysis.

Visualizations

GC_Injection_Optimization_Workflow prep Prepare this compound Standard Solution setup Set Initial GC Method (Temps, Flow, etc.) prep->setup inject Inject Series of Volumes (e.g., 0.2 to 5 µL) setup->inject eval Evaluate Peak Shape & Record Peak Area inject->eval plot Plot Peak Area vs. Injection Volume eval->plot check_shape Is Peak Shape Symmetrical? plot->check_shape check_linear Is Response Linear? check_shape->check_linear Yes reduce Decrease Volume or Dilute Sample check_shape->reduce No optimal Optimal Injection Volume Selected check_linear->optimal Yes check_linear->reduce No reduce->inject

Caption: Workflow for determining the optimal GC injection volume.

Troubleshooting_Peak_Shape start Observe Peak Shape for this compound is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No tailing_causes Causes: - Active Sites in Liner/Column - Dead Volume - Contamination is_tailing->tailing_causes Yes is_broad Broad / Split Peak? is_fronting->is_broad No fronting_causes Causes: - Column Overload - Solvent Mismatch is_fronting->fronting_causes Yes broad_causes Causes: - High Initial Oven Temp - Incorrect Injection Speed - Liner Contamination is_broad->broad_causes Yes good_peak Symmetrical Peak (Proceed with Analysis) is_broad->good_peak No

Caption: Decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: 2-Bromobutane-d5 Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression of 2-Bromobutane-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3] For a deuterated compound like this compound, which is often used as an internal standard, accurate quantification is critical, making the mitigation of ion suppression essential.

Q2: What are the common causes of ion suppression in LC-MS?

A2: Ion suppression is primarily caused by components in the sample matrix that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[2][4] Common sources of interference include:

  • Endogenous matrix components: Salts, lipids, proteins, and other small molecules from the biological sample.[2][5]

  • Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or residues from solvents.[1]

  • Mobile phase additives: High concentrations of non-volatile additives can lead to ion suppression.[6]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1][7]

Q3: How can I detect ion suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[4][5] In this technique, a constant flow of a this compound standard solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the retention time at which co-eluting matrix components are causing ion suppression.[4]

Troubleshooting Guides

Issue: Low or inconsistent signal intensity for this compound.

This is a primary indicator of ion suppression. The following troubleshooting steps can help identify and resolve the issue.

1. Methodical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting ion suppression.

IonSuppressionTroubleshooting cluster_0 Start: Low/Inconsistent Signal cluster_1 Investigation Phase cluster_2 Mitigation Strategies cluster_3 Resolution Start Low or Inconsistent This compound Signal CheckSystem Verify System Performance (e.g., infusion of standard) Start->CheckSystem PostColumnInfusion Perform Post-Column Infusion Experiment CheckSystem->PostColumnInfusion If system is OK AnalyzeBlank Analyze Blank Matrix Injection PostColumnInfusion->AnalyzeBlank OptimizeChroma Optimize Chromatography AnalyzeBlank->OptimizeChroma If suppression detected ImproveSamplePrep Improve Sample Preparation OptimizeChroma->ImproveSamplePrep If suppression persists Resolved Signal Restored and Consistent OptimizeChroma->Resolved If successful AdjustMS Adjust MS Parameters ImproveSamplePrep->AdjustMS If suppression persists ImproveSamplePrep->Resolved If successful AdjustMS->Resolved If successful

Caption: A workflow for troubleshooting ion suppression of this compound.

2. Optimizing Chromatographic Conditions

The goal is to chromatographically separate this compound from interfering matrix components.[2]

  • Modify the Gradient Profile: A slower, more shallow gradient can improve the resolution between this compound and co-eluting species.[8]

  • Change the Stationary Phase: Consider a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.[9]

  • Reduce Flow Rate: Lower flow rates, especially in the nanoliter-per-minute range, can enhance ionization efficiency and reduce the impact of non-volatile salts.[1][7]

Table 1: Example Chromatographic Parameter Adjustments

ParameterInitial ConditionOptimized ConditionRationale
Gradient 5-95% B in 2 min20-80% B in 5 minIncrease separation time and resolution.
Column C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.7 µmAlter selectivity to separate from interferences.
Flow Rate 0.5 mL/min0.3 mL/minImprove droplet formation and desolvation.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in WaterAmmonium formate can sometimes reduce adduct formation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in MethanolChanging the organic solvent can alter selectivity.

3. Enhancing Sample Preparation

Effective sample preparation is crucial for removing matrix components that cause ion suppression.[2]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for selectively isolating the analyte of interest while removing a significant portion of the matrix.[2] A well-chosen SPE sorbent and elution protocol can significantly reduce ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interfering components behind.

  • Protein Precipitation (PPT): While a simpler technique, PPT is less selective and may not remove all interfering small molecules. It is often a starting point for method development.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound

This is a general protocol and should be optimized for your specific sample matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

4. Modifying Mass Spectrometry Parameters

Adjusting the ion source parameters can sometimes mitigate ion suppression.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI) for small, less polar molecules.[1][7] Consider testing APCI if available.

  • Source Parameters: Optimize the gas flow rates (nebulizing and drying gas) and temperature to ensure efficient desolvation of the droplets.[6] Also, adjust the capillary voltage to achieve a stable and optimal signal for this compound.[10]

Table 2: Example Ion Source Parameter Adjustments (ESI)

ParameterInitial SettingOptimized SettingRationale
Capillary Voltage 3.5 kV3.0 kVLower voltage can sometimes reduce corona discharge and instability.[6]
Drying Gas Flow 10 L/min12 L/minIncrease desolvation efficiency.
Drying Gas Temp. 350 °C325 °COptimize for analyte stability and desolvation.
Nebulizer Pressure 40 psi45 psiImprove droplet formation.

5. Logical Relationship for Mitigation Strategy Selection

The choice of mitigation strategy depends on the nature of the ion suppression observed.

MitigationStrategy SuppressionType Nature of Ion Suppression EarlyEluting Early Eluting (with salts) SuppressionType->EarlyEluting CoEluting Co-eluting with Analyte SuppressionType->CoEluting LateEluting Late Eluting (e.g., lipids) SuppressionType->LateEluting DivertValve Use Divert Valve to Waste EarlyEluting->DivertValve OptimizeChroma Optimize Chromatography CoEluting->OptimizeChroma ImproveSamplePrep Improve Sample Preparation (SPE, LLE) CoEluting->ImproveSamplePrep ColumnWash Incorporate Column Wash Step LateEluting->ColumnWash

Caption: Decision tree for selecting a strategy to reduce ion suppression.

By systematically applying these troubleshooting steps, researchers can effectively identify the root cause of ion suppression for this compound and implement appropriate solutions to ensure high-quality, reliable LC-MS data.

References

Technical Support Center: Troubleshooting Low Recovery of 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 2-Bromobutane-d5 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized as:

  • Sample Preparation and Handling: Issues such as improper storage, volatility of the compound leading to evaporative losses, and degradation under certain pH conditions can contribute to low recovery.

  • Extraction Inefficiency: The chosen extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) may not be optimized for this compound. This can include incorrect solvent choice, pH mismatch, or overloading the extraction medium.[1]

  • Instrumental Analysis Issues: Problems with the analytical instrumentation, such as incorrect calibration, detector issues, or incompatibility of the column with the analyte, can lead to apparent low recovery.

  • Deuterium Exchange: In some instances, the deuterium atoms on the molecule may exchange with protons from the surrounding solvent or matrix, leading to a decrease in the deuterated signal and an increase in the non-deuterated 2-Bromobutane signal. Storage in acidic or basic solutions should generally be avoided to minimize this risk.[2]

Q2: How can I systematically troubleshoot the cause of low recovery?

A systematic approach is crucial to pinpoint the source of the low recovery. We recommend a stepwise investigation by collecting and analyzing fractions from each stage of your process.[1] This allows you to determine at which step the analyte is being lost.

Q3: Could the choice of internal standard affect the recovery results?

Yes, the choice of internal standard can significantly impact the results obtained in LC-MS/MS assays. It is important to select an internal standard that closely mimics the chemical and physical properties of this compound. The effects of the combination of chromatography and internal standard choice should be thoroughly investigated during method development.[2][3]

Troubleshooting Guide

Issue 1: Low recovery after Solid Phase Extraction (SPE)
Possible Cause Troubleshooting Step Expected Outcome
Analyte is not retained on the sorbent and is found in the loading fraction.1. Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for the non-polar nature of this compound (e.g., C18, C8). 2. Adjust Sample Solvent: The sample solvent may be too strong, preventing retention. Consider diluting the sample with a weaker solvent. 3. Check pH: Ensure the pH of the sample is neutral to avoid any potential degradation or change in polarity.Analyte is retained on the sorbent, and not detected in the loading fraction.
Analyte is prematurely eluting and is found in the wash fraction.1. Reduce Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to elute prematurely. Decrease the percentage of organic solvent in the wash step. 2. Maintain pH: Ensure the pH of the wash solution is consistent with the loading conditions.Analyte is not detected in the wash fraction.
Analyte is not eluting from the sorbent and is absent in all fractions.1. Increase Elution Solvent Strength: The elution solvent may be too weak to displace the analyte from the sorbent. Increase the concentration of the strong solvent in the elution step. 2. Increase Elution Volume: It's possible that the volume of the elution solvent is insufficient to completely recover the analyte. Try increasing the elution volume and collecting multiple elution fractions.Analyte is successfully recovered in the elution fraction.
Quantitative Data Summary: SPE Troubleshooting
Fraction AnalyzedExpected Analyte Concentration (ng/mL)Observed Analyte Concentration (ng/mL) - Scenario AObserved Analyte Concentration (ng/mL) - Scenario BObserved Analyte Concentration (ng/mL) - Scenario C
Initial Sample100100100100
Loading Fraction<195<1<1
Wash Fraction<1<192<1
Elution Fraction>95<5<5<5
Conclusion -Analyte not retained Analyte prematurely eluted Analyte not eluted
Issue 2: General Low Recovery Independent of Extraction Method
Possible Cause Troubleshooting Step Expected Outcome
Volatility and Evaporative Losses 1. Minimize Headspace: Use vials with minimal headspace. 2. Maintain Low Temperatures: Keep samples, extracts, and standards at low temperatures (e.g., 4°C) whenever possible. 3. Avoid Vigorous Vortexing: Gentle mixing is preferred over vigorous vortexing which can increase volatilization.Consistent recovery across replicate samples.
Chemical Degradation 1. pH Check: Ensure all solutions are maintained at a neutral pH. 2-Bromobutane can undergo elimination reactions in the presence of strong bases to form butenes. 2. Fresh Solvents: Use freshly prepared, high-purity solvents to avoid contaminants that could react with the analyte.Improved stability and recovery of the analyte.
Deuterium Exchange 1. Solvent Selection: Avoid prolonged exposure to highly acidic or basic conditions. Use aprotic solvents where possible. 2. Storage: Store standards and samples in neutral, buffered solutions if aqueous storage is necessary.Mass spectrometry data shows a stable isotopic profile with no significant increase in the m/z of the non-deuterated analog.

Experimental Protocols

Protocol 1: Systematic Fraction Analysis for SPE Troubleshooting
  • Prepare the Sample: Spike a known concentration of this compound into the sample matrix.

  • Condition the SPE Cartridge: Condition the sorbent as per the manufacturer's instructions.

  • Load the Sample: Load the sample onto the SPE cartridge and collect the entire volume that passes through. Label this as "Loading Fraction".

  • Wash the Sorbent: Wash the cartridge with the appropriate wash solvent and collect the entire volume. Label this as "Wash Fraction".

  • Elute the Analyte: Elute the this compound with the elution solvent and collect the eluate. Label this as "Elution Fraction".

  • Analyze all Fractions: Analyze the initial sample, Loading Fraction, Wash Fraction, and Elution Fraction using your established analytical method (e.g., GC-MS or LC-MS/MS).

  • Quantify and Compare: Quantify the amount of this compound in each fraction to determine where the loss is occurring.

Visualizations

Troubleshooting_Workflow Start Low Recovery of this compound Detected Check_SPE Is SPE Used? Start->Check_SPE Analyze_Fractions Perform Systematic Fraction Analysis (Protocol 1) Check_SPE->Analyze_Fractions Yes Check_General Investigate General Causes Check_SPE->Check_General No Loading_Loss Analyte in Loading Fraction? Analyze_Fractions->Loading_Loss Wash_Loss Analyte in Wash Fraction? Loading_Loss->Wash_Loss No Adjust_Loading Adjust Loading Conditions (Sorbent, Solvent, pH) Loading_Loss->Adjust_Loading Yes Elution_Loss Analyte Not in Elution Fraction? Wash_Loss->Elution_Loss No Adjust_Wash Adjust Wash Solvent Strength Wash_Loss->Adjust_Wash Yes Adjust_Elution Adjust Elution Conditions (Solvent, Volume) Elution_Loss->Adjust_Elution Yes Elution_Loss->Check_General No Resolved Recovery Improved Adjust_Loading->Resolved Adjust_Wash->Resolved Adjust_Elution->Resolved Check_Volatility Assess Volatility and Evaporation Check_General->Check_Volatility Check_Degradation Investigate Chemical Degradation (pH, Solvents) Check_General->Check_Degradation Check_D_Exchange Evaluate Deuterium Exchange Check_General->Check_D_Exchange Check_Volatility->Resolved Check_Degradation->Resolved Check_D_Exchange->Resolved

Caption: Troubleshooting workflow for low recovery of this compound.

SPE_Fraction_Analysis cluster_SPE_Process Solid Phase Extraction (SPE) Process cluster_Fractions Collected Fractions for Analysis Sample Sample with this compound Load Load Sample->Load Load onto SPE cartridge Wash Wash Load->Wash Loading_Fraction Loading Fraction Load->Loading_Fraction Analyte Loss Point 1 Elute Elute Wash->Elute Wash_Fraction Wash Fraction Wash->Wash_Fraction Analyte Loss Point 2 Elution_Fraction Elution Fraction Elute->Elution_Fraction Expected Recovery

Caption: Systematic fraction collection during SPE for troubleshooting.

References

Technical Support Center: Preventing H/D Exchange in 2-Bromobutane-d5 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromobutane-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted hydrogen/deuterium (H/D) exchange during your experiments, ensuring the isotopic integrity of your labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange and why is it a concern for my this compound experiments?

A1: Hydrogen/deuterium (H/D) exchange is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, reagents), or vice-versa. For experiments relying on the specific isotopic labeling of this compound, unintended H/D exchange can lead to a loss of the deuterium label, compromising the accuracy and validity of your results, particularly in mechanistic studies, pharmacokinetic analyses, and quantitative NMR or mass spectrometry.

Q2: Under what conditions is H/D exchange most likely to occur with this compound?

A2: While the C-D bonds in this compound are generally stable, H/D exchange can be facilitated under certain conditions. The risk of exchange increases in the presence of strong acids, strong bases, or certain metal catalysts, often at elevated temperatures.[1][2][3] Protic solvents (e.g., water, alcohols) can also serve as a source of protons for exchange, especially under catalytic conditions.

Q3: Can routine laboratory procedures introduce sources of protons that cause H/D exchange?

A3: Yes, even seemingly minor aspects of your experimental setup can introduce protons. Common sources include:

  • Moisture: Adventitious water in solvents, reagents, or on the surface of glassware.

  • Protic Solvents: Using solvents like methanol or ethanol, which have exchangeable protons.

  • Acidic or Basic Impurities: Residual acids or bases in reagents or on glassware.

Q4: How can I detect if H/D exchange has occurred in my this compound sample?

A4: The primary methods for detecting H/D exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: The appearance or increase in the intensity of signals in the regions corresponding to the C-H bonds of 2-bromobutane would indicate that deuterium has been replaced by hydrogen.

  • ²H NMR: A decrease in the intensity of the deuterium signal would suggest loss of the label.

  • Mass Spectrometry: A decrease in the molecular weight of your compound would be observed as the heavier deuterium atoms are replaced by lighter hydrogen atoms.

Troubleshooting Guide

This guide addresses specific issues you may encounter that could lead to the loss of the deuterium label from your this compound.

Problem / Observation Potential Cause Recommended Solution & Prevention
Loss of deuterium label confirmed by NMR or MS after a reaction. Presence of a proton source in the reaction. Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or commercially available anhydrous solvents.
Acidic or basic reaction conditions. pH Control: If possible, perform the reaction under neutral conditions. If acidic or basic conditions are required, consider using the mildest possible reagents and the lowest effective temperature. For base-catalyzed reactions, consider using non-protic bases.
Use of a protic solvent. Solvent Choice: Whenever possible, use aprotic solvents (e.g., THF, diethyl ether, toluene, hexane). If a protic solvent is unavoidable, use its deuterated form (e.g., D₂O, CD₃OD) to minimize exchange.
Inconsistent results or partial loss of deuterium label. Contamination of reagents or solvents with water. Proper Handling and Storage: Store deuterated compounds and anhydrous reagents under an inert atmosphere and use septa and syringes for transfers to minimize exposure to atmospheric moisture.
"Back-exchange" during workup or purification. Aqueous Workup: Minimize contact time with aqueous layers. Use deuterated water (D₂O) for the workup if compatible with your downstream applications. Chromatography: Ensure that the stationary phase (e.g., silica gel) is thoroughly dried and use anhydrous solvents for elution.
Suspected H/D exchange when forming a Grignard reagent. Reaction with adventitious water. Anhydrous Conditions: The formation of Grignard reagents is highly sensitive to moisture. Use flame-dried glassware and anhydrous ether or THF.[4] The Grignard reagent is a strong base and will react with any available proton source.[4]
Reaction with acidic protons on other functional groups. Substrate Compatibility: Ensure that the reaction setup does not contain any acidic protons that can react with the highly basic Grignard reagent.

Experimental Protocols: Best Practices for Handling this compound

To minimize the risk of H/D exchange, adhere to the following protocols:

1. General Handling and Storage:

  • Inert Atmosphere: Always handle this compound and any reagents it will be mixed with under a dry, inert atmosphere such as nitrogen or argon.

  • Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator or under a stream of inert gas before use.

  • Anhydrous Solvents: Use freshly opened or properly stored anhydrous solvents.

  • Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere, and in a cool, dark place.

2. Performing a Reaction:

  • Reaction Setup: Assemble your reaction apparatus while flushing with an inert gas.

  • Reagent Transfer: Use dry syringes or cannulas to transfer this compound and other liquid reagents.

  • Temperature Control: If the reaction is exothermic or requires heating, maintain the lowest possible temperature that allows the reaction to proceed efficiently. Elevated temperatures can increase the rate of H/D exchange.[5]

3. Workup and Purification:

  • Quenching: If quenching is necessary, do so at a low temperature.

  • Aqueous Extraction: If an aqueous extraction is unavoidable, use D₂O instead of H₂O if your experimental goals allow. Minimize the time the organic layer is in contact with the aqueous layer.

  • Drying Agents: Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) to remove all traces of water from the organic layer.

  • Solvent Removal: Remove solvents under reduced pressure at the lowest practical temperature.

Logical Workflow for Troubleshooting H/D Exchange

If you suspect H/D exchange is occurring, follow this logical workflow to identify and resolve the issue.

G start Suspected H/D Exchange (Loss of Deuterium Label) check_nmr_ms Confirm Loss of Label with NMR or MS start->check_nmr_ms review_protocol Review Experimental Protocol check_nmr_ms->review_protocol check_solvents Check Solvents review_protocol->check_solvents check_reagents Check Reagents review_protocol->check_reagents check_glassware Check Glassware review_protocol->check_glassware check_conditions Review Reaction Conditions (Temp, pH, Time) review_protocol->check_conditions is_protic Is solvent protic? check_solvents->is_protic is_acid_base Are reagents acidic/basic? check_reagents->is_acid_base is_dry Is glassware properly dried? check_glassware->is_dry is_harsh Are conditions harsh (high temp, long time)? check_conditions->is_harsh is_anhydrous Is solvent anhydrous? is_protic->is_anhydrous No use_aprotic Switch to Aprotic Solvent is_protic->use_aprotic Yes use_anhydrous Use Fresh/Dry Solvent is_anhydrous->use_anhydrous No end Re-run Experiment and Analyze for D-content is_anhydrous->end Yes use_mild Use Milder Reagents is_acid_base->use_mild Yes is_acid_base->end No dry_glassware Oven-dry and Cool under Inert Gas is_dry->dry_glassware No is_dry->end Yes optimize_conditions Lower Temperature, Reduce Reaction Time is_harsh->optimize_conditions Yes is_harsh->end No use_aprotic->end use_anhydrous->end use_mild->end dry_glassware->end optimize_conditions->end

Caption: Troubleshooting workflow for identifying and mitigating sources of H/D exchange.

References

Technical Support Center: Troubleshooting 2-Bromobutane-d5 Internal Standard Calibration Issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Bromobutane-d5 as an internal standard in their analytical assays. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during calibration curve preparation and sample analysis.

Frequently Asked Questions (FAQs)

Q1: My calibration curve is non-linear. What are the potential causes and how can I address this?

A1: Non-linearity in calibration curves when using a deuterated internal standard like this compound can arise from several factors. It's important to understand that calibration curves in isotope dilution mass spectrometry (IDMS) can be inherently non-linear.[1] Attempting to fit a linear model to a non-linear response can lead to significant errors, even with a high R-squared value (R² > 0.99).[1]

Common Causes of Non-Linearity:

  • High Concentrations: At high analyte concentrations, detector saturation can occur, leading to a plateau in the response.[2][3]

  • Isotopic Contribution: There might be a significant contribution from natural isotopes to the internal standard signal, especially at high analyte concentrations.[3]

  • Incorrect Regression Model: Applying a linear regression to an inherently non-linear relationship is a common issue.[3]

  • Analyte or Standard Degradation: Instability of the analyte or the this compound internal standard can affect the response ratio.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[4][5]

Troubleshooting Steps:

  • Evaluate Different Regression Models: Consider using a quadratic or other non-linear regression model to fit your calibration curve.[3]

  • Extend the Calibration Range: If detector saturation is suspected, you might need to extend the calibration curve to higher concentrations or dilute samples to fall within the linear range of the detector.[2]

  • Check for Isotopic Overlap: Ensure that the mass spectrometry method has sufficient resolution to distinguish between the analyte and the internal standard, especially if there is potential for isotopic overlap.[6]

  • Assess Stability: Investigate the stability of both the analyte and this compound in the sample matrix and storage conditions.

  • Investigate Matrix Effects: Perform experiments to assess matrix effects, such as post-extraction spike analysis.[4] If significant matrix effects are present, improving sample cleanup procedures may be necessary.[5]

Q2: The response of my this compound internal standard is highly variable between samples. What could be the cause?

A2: Variability in the internal standard response can compromise the accuracy of your results. The purpose of an internal standard is to compensate for variations during sample preparation and analysis.[7]

Potential Causes for Variable Internal Standard Response:

  • Inconsistent Addition of Internal Standard: Errors in pipetting or dispensing the internal standard solution will lead to inconsistent concentrations across samples and standards.

  • Matrix Effects: Different samples can have varying matrix components that affect the internal standard's ionization differently.[8]

  • Ion Suppression or Enhancement: Co-eluting compounds can suppress or enhance the signal of the internal standard.[4][5]

  • Degradation: The this compound may be degrading in some samples due to matrix components or storage conditions.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance, such as temperature or gas pressure, can lead to variable signals.[9]

Troubleshooting Steps:

  • Verify Pipetting Accuracy: Calibrate and verify the accuracy of the pipettes used to add the internal standard.

  • Evaluate Matrix Effects: Analyze the internal standard response in different matrix blanks to assess the impact of the matrix.

  • Optimize Chromatography: Adjust the chromatographic method to separate the internal standard from interfering matrix components.

  • Check for Stability: Perform stability experiments in the presence of the sample matrix.

  • Monitor Instrument Performance: Run system suitability tests to ensure the instrument is performing consistently.

Q3: My back-calculated concentrations for my calibration standards are outside the acceptance criteria. What should I do?

A3: According to FDA guidelines, for a calibration curve to be accepted, at least 75% of the non-zero standards should have a back-calculated concentration within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[10][11][12]

Possible Reasons for Failing Acceptance Criteria:

  • Inaccurate Standard Preparation: Errors in the preparation of stock solutions or calibration standards.

  • Poor Curve Fit: The chosen regression model may not accurately describe the relationship between concentration and response.

  • Outliers: One or more calibration points may be erroneous due to preparation or injection errors.

  • Systematic Errors: A consistent bias in the analytical method.

Troubleshooting Steps:

  • Review Standard Preparation Procedures: Double-check all calculations and procedures for preparing stock and working standard solutions.

  • Re-evaluate the Regression Model: Try fitting the data with a different regression model (e.g., weighted linear or quadratic).

  • Identify and Exclude Outliers: If a single point is clearly an outlier and has a justifiable reason for exclusion (e.g., known injection error), it may be removed. However, this should be done with caution and according to pre-defined standard operating procedures.

  • Prepare Fresh Standards: If the issue persists, prepare a fresh set of calibration standards and re-run the calibration curve.

Experimental Protocol: Preparation of a Calibration Curve with this compound Internal Standard

This protocol outlines the general steps for preparing a calibration curve for the quantification of an analyte using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent to create a primary stock solution of a known concentration (e.g., 1 mg/mL).

  • Internal Standard (IS) Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

2. Preparation of Working Solutions:

  • Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to spike the calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that will result in a consistent and measurable response when added to all samples and standards.

3. Preparation of Calibration Standards:

  • A calibration curve should consist of a blank sample (matrix processed without analyte or IS), a zero sample (matrix processed with IS but without analyte), and at least six non-zero concentration levels.[10][13]

  • For each non-zero calibration standard, add a known volume of the appropriate analyte working solution to a fixed volume of the biological matrix (e.g., plasma, urine).

  • To every sample (calibration standards, quality controls, and unknown samples), add a fixed volume of the this compound internal standard working solution.[7] This ensures a constant concentration of the IS in every sample.

4. Sample Extraction (if applicable):

  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) on all calibration standards, quality controls, and unknown samples.

5. Analysis:

  • Analyze the extracted samples using the validated chromatographic method (e.g., GC-MS, LC-MS).

6. Data Processing:

  • For each calibration standard, determine the peak area of the analyte and the this compound internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Apply the most appropriate regression model to the data.

Quantitative Data Summary

The following table summarizes typical acceptance criteria for a calibration curve based on regulatory guidelines.

ParameterAcceptance Criteria
Correlation Coefficient (r) ≥ 0.995[11]
Number of Non-Zero Standards Minimum of 6[10][13]
Back-Calculated Concentration Accuracy Within ±15% of the nominal value[11][12]
Back-Calculated Concentration Accuracy (LLOQ) Within ±20% of the nominal value[11][12]
Curve Acceptance At least 75% of non-zero standards must meet the accuracy criteria[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common calibration curve issues with this compound.

TroubleshootingWorkflow start Calibration Curve Fails Acceptance Criteria check_linearity Is the curve non-linear? start->check_linearity check_is_variability Is the Internal Standard response variable? check_linearity->check_is_variability No linearity_causes Potential Causes: - High Concentrations - Incorrect Regression Model - Matrix Effects check_linearity->linearity_causes Yes check_back_calculation Are back-calculated concentrations inaccurate? check_is_variability->check_back_calculation No is_variability_causes Potential Causes: - Inconsistent IS addition - Matrix Effects - Instrument Instability check_is_variability->is_variability_causes Yes back_calculation_causes Potential Causes: - Inaccurate standards - Poor curve fit - Outliers check_back_calculation->back_calculation_causes Yes end Re-run Calibration Curve check_back_calculation->end No linearity_solutions Solutions: - Use non-linear regression - Dilute high standards/samples - Improve sample cleanup linearity_causes->linearity_solutions linearity_solutions->end is_variability_solutions Solutions: - Verify pipetting - Optimize chromatography - Run system suitability is_variability_causes->is_variability_solutions is_variability_solutions->end back_calculation_solutions Solutions: - Prepare fresh standards - Re-evaluate regression - Investigate outliers back_calculation_causes->back_calculation_solutions back_calculation_solutions->end

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Guide: 2-Bromobutane-d5 vs. Non-deuterated 2-Bromobutane as Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

The Role of Internal Standards in Analytical Chemistry

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. It is added in a known quantity to all samples, calibrators, and quality controls.

Key Performance Characteristics: A Comparative Overview

The primary advantage of using a deuterated internal standard like 2-bromobutane-d5 lies in its close physicochemical similarity to the non-deuterated analyte, 2-bromobutane. This similarity ensures that both compounds behave almost identically during sample extraction, derivatization, and chromatographic separation. However, their difference in mass allows for distinct detection by a mass spectrometer.

Performance ParameterThis compound (Deuterated Standard)Non-deuterated 2-Bromobutane (External/Internal Standard)Rationale and Supporting Principles
Co-elution with Analyte Expected to have very similar, but not always identical, retention times.Identical retention time to the analyte.Deuteration can sometimes lead to slight changes in chromatographic retention time, a phenomenon known as the "isotope effect". While often negligible, it is a factor to consider during method development.[2]
Correction for Matrix Effects Excellent. Effectively compensates for signal suppression or enhancement caused by co-eluting matrix components.Poor to moderate. Cannot effectively compensate for matrix effects that are specific to the analyte's elution time.Because the deuterated standard co-elutes closely with the analyte, it experiences similar matrix-induced ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.[3]
Recovery Correction Excellent. Mimics the recovery of the native analyte through the entire sample preparation process.Ineffective if used as an external standard. If used as a structurally different internal standard, it may not accurately reflect the analyte's recovery.The chemical and physical properties of this compound are nearly identical to 2-bromobutane, ensuring that it behaves similarly during extraction, evaporation, and reconstitution steps.
Mass Spectral Separation Clearly distinguishable from the non-deuterated analyte due to a 5-dalton mass difference.Not applicable if used as an external standard. If used as an internal standard, it must be a different, yet similar, compound.The mass spectrum of 2-bromobutane shows a characteristic molecular ion peak cluster at m/z 136 and 138 due to the presence of bromine isotopes (79Br and 81Br).[4] this compound would exhibit a corresponding cluster at m/z 141 and 143.
Potential for Isotopic Crosstalk Low, but possible. The non-deuterated analyte may have a natural M+5 isotope peak that could interfere with the deuterated standard's signal, although this is generally very low.Not applicable.The natural abundance of heavy isotopes in the non-deuterated analyte should be assessed to ensure no significant overlap with the mass channels of the deuterated standard.
Availability and Cost Generally more expensive and less readily available than the non-deuterated form.Widely available and relatively inexpensive.The synthesis of isotopically labeled compounds is a more complex and costly process.

Experimental Protocols

While a direct comparative study is not available, a common application where 2-bromobutane is used is in the study of nucleophilic substitution reactions. The following is a representative experimental protocol for a qualitative assessment of the reactivity of 2-bromobutane in an SN2 reaction.

Experimental Protocol: SN2 Reaction of 2-Bromobutane with Sodium Iodide

Objective: To observe the formation of a precipitate as an indication of an SN2 reaction between 2-bromobutane and sodium iodide in acetone.

Materials:

  • 2-Bromobutane

  • 15% (w/v) Sodium Iodide in Acetone

  • 1-Bromobutane (for comparison)

  • 2-Bromo-2-methylpropane (for comparison)

  • Dry test tubes (10 cm)

  • Corks or stoppers

  • Pipettes or droppers

  • Water bath (optional, for heating)

Procedure: [4]

  • Label three clean, dry 10-cm test tubes.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • To the first test tube, add 2 drops of 1-bromobutane.

  • To the second test tube, add 2 drops of 2-bromobutane.

  • To the third test tube, add 2 drops of 2-bromo-2-methylpropane.

  • Stopper each test tube and shake to mix the contents thoroughly.

  • Observe the test tubes closely for the first 15-20 minutes and then periodically for up to an hour.

  • Record the time it takes for any cloudiness or precipitate to form in each test tube. The formation of a white precipitate (sodium bromide) indicates that a reaction has occurred.

  • If no reaction is observed at room temperature, the test tubes can be gently warmed in a water bath to observe if the reaction proceeds with heating.

Expected Observations:

The rate of reaction is expected to follow the order: 1-bromobutane > 2-bromobutane > 2-bromo-2-methylpropane. This is because SN2 reactions are sensitive to steric hindrance around the reaction center. Primary alkyl halides (1-bromobutane) react the fastest, followed by secondary alkyl halides (2-bromobutane), while tertiary alkyl halides (2-bromo-2-methylpropane) are generally unreactive under SN2 conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the SN2 reaction experiment described above.

SN2_Reaction_Workflow prep1 Label 3 Test Tubes prep2 Add 2 mL of 15% NaI in Acetone to each tube prep1->prep2 react1 Add 2 drops of 1-Bromobutane (Tube 1) react2 Add 2 drops of 2-Bromobutane (Tube 2) react3 Add 2 drops of 2-Bromo-2-methylpropane (Tube 3) mix Stopper and Shake all tubes react1->mix react2->mix react3->mix observe Observe for precipitate formation (15-60 min) mix->observe record Record time of precipitate formation observe->record

Caption: Workflow for the SN2 reaction of bromobutane isomers with sodium iodide.

Conclusion

The use of this compound as an internal standard offers significant advantages over its non-deuterated counterpart, particularly in complex matrices where matrix effects and analyte recovery can be highly variable. The near-identical chemical behavior of the deuterated standard ensures the most accurate correction for analytical variabilities, leading to more reliable and robust quantitative data.

However, the choice of standard also depends on practical considerations such as cost and availability. For assays where matrix effects are minimal and sample preparation is straightforward, non-deuterated 2-bromobutane, used as a different but structurally similar internal standard, might be a viable option. Ultimately, the decision should be based on the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of accuracy and precision. Method validation is crucial to demonstrate the suitability of the chosen internal standard for its intended purpose.

References

Navigating Precision: A Comparative Guide to Analytical Methods Utilizing Deuterated Internal Standards for Brominated Volatile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of volatile brominated compounds, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. 2-Bromobutane-d5, a deuterated analog of 2-bromobutane, is a logical candidate for such analyses, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of the expected performance of analytical methods using deuterated internal standards for similar analytes, supported by representative experimental data and detailed methodologies.

Performance Comparison of Analytical Methods

The accuracy and precision of an analytical method are critical performance characteristics that demonstrate its reliability. Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements. The following tables summarize typical accuracy and precision data from validated GC-MS methods for the analysis of volatile organic and brominated compounds using deuterated internal standards. This data serves as a benchmark for the expected performance of a method using this compound.

Table 1: Representative Accuracy of GC-MS Methods with Deuterated Internal Standards for Volatile Organic Compounds

Analyte ClassDeuterated Internal Standard UsedMatrixAccuracy (% Recovery)
Volatile Organic CompoundsBenzene-d6, Toluene-d8Water95 - 105%
HalocarbonsChloroform-d, 1,2-Dichlorobenzene-d4Soil90 - 110%
Brominated Flame RetardantsDecabromodiphenyl ether (BDE-209) labeled with ¹³C₁₂Sediment85 - 115%

Note: This table presents representative data from various studies and is intended to provide a general expectation of performance.

Table 2: Representative Precision of GC-MS Methods with Deuterated Internal Standards for Volatile Organic Compounds

Analyte ClassDeuterated Internal Standard UsedMatrixPrecision (% RSD)
Volatile Organic CompoundsBenzene-d6, Toluene-d8Water< 10%
HalocarbonsChloroform-d, 1,2-Dichlorobenzene-d4Soil< 15%
Brominated Flame RetardantsDecabromodiphenyl ether (BDE-209) labeled with ¹³C₁₂Sediment< 20%

Note: RSD refers to Relative Standard Deviation. This table presents representative data from various studies and is intended to provide a general expectation of performance.

Experimental Protocols

A robust and well-documented experimental protocol is the foundation of any accurate and precise analytical method. Below is a detailed, representative methodology for the quantitative analysis of a volatile brominated compound, such as 2-bromobutane, in an environmental sample using GC-MS with this compound as an internal standard.

Objective: To quantify the concentration of 2-bromobutane in a water sample.

Materials and Reagents:

  • 2-Bromobutane (analytical standard)

  • This compound (internal standard)

  • Methanol (purge-and-trap grade)

  • Reagent water (deionized, organic-free)

  • Sample collection vials with septa

  • Purge-and-trap concentrator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Standard Preparation:

    • Prepare a primary stock solution of 2-bromobutane in methanol.

    • Prepare a primary stock solution of this compound in methanol.

    • From the primary stock solutions, prepare a series of calibration standards containing known concentrations of 2-bromobutane and a constant concentration of this compound in reagent water.

  • Sample Preparation:

    • Collect water samples in appropriate vials, ensuring no headspace.

    • To a known volume of the water sample, add a precise amount of the this compound internal standard solution.

  • Purge and Trap Analysis:

    • Transfer a precise volume of the spiked sample or calibration standard to the purge-and-trap sparging vessel.

    • Purge the sample with an inert gas (e.g., helium) for a specified time. The volatile analytes, including 2-bromobutane and this compound, are transferred to a sorbent trap.

    • After purging, rapidly heat the trap to desorb the analytes onto the GC column.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Column: Appropriate capillary column for volatile organic compounds (e.g., DB-624).

      • Injector Temperature: 200°C.

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 10°C/minute.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for 2-bromobutane and this compound.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to 2-bromobutane and this compound based on their retention times and selected ions.

    • Calculate the response factor for 2-bromobutane relative to this compound for each calibration standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

    • Determine the concentration of 2-bromobutane in the sample by using the peak area ratio from the sample and the calibration curve.

Visualizing the Workflow

To further clarify the analytical process, the following diagram illustrates the typical experimental workflow for quantitative analysis using GC-MS with an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Environmental Sample IS_spike Spike with This compound (IS) Sample->IS_spike PT Purge and Trap IS_spike->PT Standards Prepare Calibration Standards (Analyte + IS) Standards->PT GC Gas Chromatography (Separation) PT->GC MS Mass Spectrometry (Detection - SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Experimental workflow for quantitative analysis by GC-MS.

A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation utilizing deuterated internal standards against other common approaches, such as the use of structural analog internal standards and external calibration. The information presented herein is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting and validating robust and reliable analytical methods.

The Critical Role of Internal Standards in Analytical Chemistry

In quantitative analysis, particularly in complex matrices such as plasma or whole blood, variability can be introduced at multiple stages, including sample preparation, injection, and instrument response.[1] Internal standards (IS) are compounds added to samples at a known concentration to correct for these variations.[1] An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting with it to experience similar matrix effects and extraction recovery.[1][2]

Stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1][2] This is because their physical and chemical properties are nearly identical to the analyte, differing only in mass.[3] This close similarity allows them to effectively compensate for variations in the analytical process, leading to improved accuracy and precision.[2][4]

Comparison of Internal Standard Strategies

The choice of internal standard is a critical decision in method development. The following table summarizes the key performance characteristics of deuterated internal standards compared to structural analogs and external calibration.

Validation ParameterDeuterated Internal StandardStructural Analog Internal StandardExternal Standard Calibration
Accuracy High. Effectively corrects for matrix effects and recovery losses due to near-identical chemical and physical properties to the analyte.[4][5]Moderate to High. Correction is dependent on the structural similarity to the analyte. Can be less effective if the analog behaves differently during extraction or ionization.[1][4]Low to Moderate. Highly susceptible to variations in sample matrix, extraction recovery, and injection volume, leading to lower accuracy.[6]
Precision High. The ratio of analyte to internal standard remains consistent even with variations in sample handling and instrument performance, resulting in low relative standard deviation (RSD).[5]Moderate. Precision can be compromised if the analog does not track the analyte's behavior consistently across different samples and conditions.[1]Low to Moderate. Prone to higher variability due to the lack of correction for sample-specific and run-to-run variations.[6]
Matrix Effect Excellent Compensation. Co-elution and similar ionization efficiency allow for effective normalization of ion suppression or enhancement.[2][5]Partial Compensation. May not fully compensate for matrix effects if the analog has different ionization properties or chromatographic retention.[1][7]No Compensation. Highly vulnerable to matrix effects, which can significantly impact quantitation.
Recovery Excellent Tracking. Similar extraction efficiency ensures that losses during sample preparation are accounted for accurately.[1]Variable Tracking. Recovery may differ from the analyte, especially in complex matrices or with multi-step extraction procedures.[1]No Tracking. Does not account for any analyte loss during sample preparation.
Selectivity High. The mass difference allows for specific detection by mass spectrometry without interference from the analyte.High. Generally selected to have a different mass and chromatographic retention from the analyte.Not applicable as an internal standard.
Cost & Availability Can be expensive and may not be commercially available for all analytes.[1]Generally less expensive and more readily available than deuterated standards.[1]Not applicable as an internal standard.

Experimental Data: A Head-to-Head Comparison

The following tables present a summary of quantitative data from studies that directly compared the performance of deuterated internal standards with structural analog internal standards.

Table 1: Accuracy and Precision Comparison for Tacrolimus in Whole Blood[5]
Internal Standard TypeConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Deuterated (TAC ¹³C,D₂) 1.5100.63<3.09
1699.55<3.09
Structural Analog (Ascomycin) 1.5101.71<3.63
1697.35<3.63

This data demonstrates that while both internal standards provided acceptable performance, the deuterated internal standard showed slightly better accuracy and precision.

Table 2: Matrix Effect and Recovery for Tacrolimus in Whole Blood[5]
ParameterAnalyte (Tacrolimus)Deuterated IS (TAC ¹³C,D₂)Structural Analog IS (Ascomycin)
Matrix Effect (%) -16.04 to -29.07-16.64-28.41
Absolute Recovery (%) 74.89 - 76.3678.3775.66
Process Efficiency (%) 64.11 - 53.1265.3554.18

The deuterated internal standard exhibited a matrix effect and recovery profile more similar to the analyte compared to the structural analog, leading to better compensation.

Experimental Protocols

General Bioanalytical Method Validation Protocol (Based on FDA and EMA Guidelines)[8][9][10][11]

A full validation of a bioanalytical method should be conducted to ensure its reliability for the intended application. The following parameters are typically assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Calibration Curve: A series of calibration standards are prepared by spiking the analyte into a blank biological matrix. The curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentrations covering the expected range. The accuracy of the back-calculated concentrations should be within ±15% of the nominal values (±20% at the Lower Limit of Quantification, LLOQ).[8]

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). The mean concentration should be within ±15% of the nominal value, and the precision (%RSD) should not exceed 15%.[9]

  • Matrix Effect: The effect of the matrix on the ionization of the analyte and internal standard is assessed. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a deuterated internal standard is highly recommended to mitigate matrix effects.[2][10]

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Specific Protocol for Comparing Internal Standards

To directly compare the performance of a deuterated internal standard with a structural analog, the following experiment can be performed:

  • Prepare two sets of calibration standards and QC samples: One set utilizing the deuterated internal standard and the other using the structural analog.

  • Process and analyze both sets of samples using the same LC-MS/MS method.

  • Evaluate and compare the validation parameters (accuracy, precision, matrix effect, and recovery) for both sets of data.

  • Analyze incurred patient samples using both internal standards and compare the resulting concentrations to assess the impact of the internal standard choice on real-world samples.[4]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate key aspects of the analytical method validation process.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Analyte Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Caption: Logical flow comparing deuterated vs. analog internal standards.

Conclusion

The validation of analytical methods is paramount to ensure the generation of reliable data in drug development and research. While structural analog internal standards can be acceptable in some cases, the evidence strongly supports the superiority of deuterated internal standards for achieving the highest levels of accuracy and precision, particularly in complex bioanalytical applications. Their ability to effectively compensate for matrix effects and variations in sample recovery makes them the preferred choice for robust and defensible quantitative analysis. Regulatory agencies such as the EMA also recommend the use of stable isotope-labeled internal standards.[2][10] The initial investment in a deuterated standard can lead to more reliable data, reducing the risk of costly study failures and delays in drug development timelines.

References

Navigating Ionization Efficiency: A Comparative Analysis of 2-Bromobutane-d5 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the ionization efficiency of compounds is critical for accurate quantification and analysis. This guide provides a comparative overview of the ionization efficiency of 2-Bromobutane-d5 and its analogs, supported by experimental data from analogous compounds to infer expected outcomes.

In mass spectrometry, the efficiency with which a molecule is converted into a gas-phase ion—its ionization efficiency—directly impacts detection sensitivity and quantitative accuracy. This is particularly relevant when using isotopically labeled internal standards, such as this compound, for the quantification of its non-deuterated counterpart, 2-Bromobutane. Furthermore, understanding how ionization efficiency varies with different halogen substituents (e.g., chlorine, iodine) provides valuable insights for method development and data interpretation.

The Deuterium Isotope Effect on Ionization

The substitution of hydrogen with deuterium can influence the ionization and fragmentation behavior of a molecule in mass spectrometry. While the chemical properties remain nearly identical, the difference in mass can lead to a kinetic isotope effect, potentially altering bond cleavage rates upon electron impact.

A study on the mass spectra of deuterated bromobutanes, including a pentadeutero-2-bromobutane, revealed differences in fragmentation patterns compared to the undeuterated analogs when subjected to 70-volt ionizing electrons. This suggests that deuteration can influence which fragments are formed and their relative abundances. Although this study did not provide a direct measure of total ionization efficiency, it highlights that the distribution of ion current can be altered.

Research on other deuterated compounds has indicated that the total ion current (TIC) response in GC-MS can vary between a deuterated analyte and its non-deuterated counterpart. It is therefore crucial to experimentally determine the relative response factor (RRF) when using a deuterated internal standard for precise quantification, rather than assuming an RRF of 1.

Comparative Ionization Efficiency of Halogenated Analogs

The nature of the halogen atom in a molecule significantly influences its ionization efficiency. A study comparing the relative molar responses of n-alkanes and their 1-halogenated derivatives (chloro-, bromo-, and iodoalkanes) by GC-MS provides valuable insights. The results indicate that the mass spectrometric response increases in the order of 1-chloroalkanes, 1-bromoalkanes, and 1-iodoalkanes, with all halogenated alkanes showing a higher response than their corresponding n-alkane.

This trend is consistent with the electron ionization cross-section data for n-alkyl-derivatives. The increments of chlorine, bromine, and iodine atoms to the relative molar responses were determined to be 0.081, 0.141, and 0.492, respectively, relative to naphthalene.[1][2] This demonstrates a clear trend of increasing ionization efficiency with the increasing size and polarizability of the halogen atom.

The following table summarizes the relative molar responses for a series of 1-halogenated hexanes, providing a quantitative comparison of the effect of the halogen on ionization efficiency.

CompoundRelative Molar Response (vs. Naphthalene)
n-Hexane0.85
1-Chlorohexane0.931
1-Bromohexane0.991
1-Iodohexane1.342

Data sourced from a study on n-alkanes and their halogenated derivatives.[1][2]

Experimental Protocol for Determining Relative Ionization Efficiency

To experimentally determine the relative ionization efficiency of this compound and its analogs, a carefully controlled gas chromatography-mass spectrometry (GC-MS) experiment is required. The following protocol outlines the key steps.

Objective: To determine the relative response factors (RRFs) of this compound, 2-Bromobutane, 2-Chlorobutane, and 2-Iodobutane.

Materials:

  • 2-Bromobutane

  • This compound

  • 2-Chlorobutane

  • 2-Iodobutane

  • High-purity solvent (e.g., methanol or hexane)

  • Internal standard (e.g., naphthalene or other suitable compound with a distinct retention time)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of each analyte (2-Bromobutane, this compound, 2-Chlorobutane, 2-Iodobutane) and the internal standard (IS) at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by mixing known volumes of the analyte stock solutions and the internal standard stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard should contain the same constant concentration of the internal standard.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve good chromatographic separation of all compounds.

    • Operate the mass spectrometer in full-scan mode with a standard electron ionization energy of 70 eV.

  • Data Analysis:

    • For each compound in each chromatogram, integrate the peak area of a characteristic, non-interfering ion (quantification ion). For the halogenated butanes, the molecular ion or a prominent fragment ion can be used.

    • For each calibration level, calculate the response factor (RF) for each analyte using the following formula: RF = (Peak Area of Analyte) / (Concentration of Analyte)

    • Calculate the relative response factor (RRF) for each analyte relative to the internal standard: RRF = (RF of Analyte) / (RF of Internal Standard)

    • To compare the ionization efficiencies of the analogs directly, calculate the RRF of each analog relative to 2-Bromobutane.

Below is a diagram illustrating the experimental workflow for determining the relative ionization efficiency.

experimental_workflow Experimental Workflow for Determining Relative Ionization Efficiency cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis stock_solutions Prepare Stock Solutions (Analytes & IS) calibration_standards Prepare Calibration Standards (Varying Analyte Conc., Constant IS Conc.) stock_solutions->calibration_standards injection Inject Standards into GC-MS calibration_standards->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometric Detection (Full Scan) ionization->detection peak_integration Integrate Peak Areas (Quantification Ions) detection->peak_integration rf_calculation Calculate Response Factors (RF) peak_integration->rf_calculation rrf_calculation Calculate Relative Response Factors (RRF) rf_calculation->rrf_calculation

Caption: Workflow for determining relative ionization efficiency.

Logical Framework for Comparison

The following diagram illustrates the logical relationship between the key factors influencing the comparative ionization efficiency of this compound and its analogs.

logical_framework Factors Influencing Comparative Ionization Efficiency main_topic Comparative Ionization Efficiency sub_topic1 Deuterium Isotope Effect main_topic->sub_topic1 sub_topic2 Halogen Substitution Effect main_topic->sub_topic2 factor1a Mass Difference sub_topic1->factor1a factor1b Kinetic Isotope Effect on Fragmentation sub_topic1->factor1b factor2a Electronegativity sub_topic2->factor2a factor2b Polarizability sub_topic2->factor2b factor2c Bond Strength (C-X) sub_topic2->factor2c outcome1 Altered Fragmentation Pattern factor1b->outcome1 outcome3 Trend in Ionization Efficiency (I > Br > Cl) factor2b->outcome3 factor2c->outcome3 outcome2 Different Relative Response Factor outcome1->outcome2

Caption: Key factors in ionization efficiency comparison.

Conclusion

Furthermore, the ionization efficiency of halogenated butanes is significantly influenced by the nature of the halogen. Based on data from analogous 1-haloalkanes, the expected trend in ionization efficiency for 2-halobutanes is: 2-Iodobutane > 2-Bromobutane > 2-Chlorobutane. This information is crucial for selecting appropriate internal standards and optimizing analytical methods for the quantification of these compounds. Researchers should perform validation experiments to confirm these trends for their specific analytes and instrumental conditions.

References

Navigating the Nuances: A Comparative Guide to Lot-to-Lot Variability in Commercial 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and purity of reagents are paramount. This guide provides a comparative framework for assessing the lot-to-lot variability of commercial 2-Bromobutane-d5, a deuterated alkyl halide frequently employed in organic synthesis and as an internal standard in analytical studies.

The replacement of hydrogen with deuterium can significantly alter the metabolic fate and pharmacokinetic properties of drug candidates, making deuterated compounds like this compound valuable tools in pharmaceutical research.[1][2] However, variations between different manufacturing batches, or "lots," can introduce unforeseen variables into sensitive experiments, potentially impacting reaction yields, impurity profiles, and the accuracy of analytical measurements.[3][4] This guide outlines key quality control parameters and provides standardized methodologies to empower researchers to independently verify the quality and consistency of their reagents.

Quantitative Comparison of Hypothetical this compound Lots

Due to the limited availability of public, head-to-head comparative studies on the lot-to-lot variability of commercial this compound, the following table presents hypothetical data. This serves as a template for the types of variations that can be observed and highlights the critical parameters researchers should consider when evaluating a new batch.

Parameter Lot A Lot B Lot C Ideal Specification
Chemical Purity (by GC-FID) 99.2%99.8%98.5%> 99.5%
Isotopic Enrichment (by MS) 98.5% D99.1% D97.8% D> 99% D
Residual Solvents (by ¹H NMR) 0.15% Diethyl Ether< 0.05%0.25% Pentane< 0.1%
Non-deuterated Impurities (by GC-MS) 0.5% 2-Bromobutane0.1% 2-Bromobutane1.1% 2-Bromobutane< 0.2%
Other Impurities (by GC-MS) 0.1% 1-Bromobutane< 0.05%0.15% Dibromobutane< 0.1%

Experimental Protocols for Quality Assessment

To ensure the reliability of experimental results, independent verification of the supplier's certificate of analysis is recommended. The following are standard protocols for assessing the key quality attributes of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity
  • Objective: To determine the overall chemical purity of the sample by separating volatile components.

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: 30 m x 0.25 mm x 0.25 µm DB-5 or equivalent capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute 1 µL of this compound in 1 mL of high-purity hexane.

  • Injection Volume: 1 µL.

  • Data Analysis: The area percent of the main peak relative to the total area of all peaks provides the chemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Isotopic Enrichment Estimation
  • Objective: To identify and quantify impurities, including non-deuterated and regioisomeric species, and to estimate the isotopic enrichment.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Same as GC-FID protocol.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Impurity Identification: Compare the mass spectra of minor peaks to a spectral library (e.g., NIST) to identify impurities.

    • Isotopic Enrichment: Analyze the mass spectrum of the main peak. The molecular ion (M+) cluster will show the distribution of deuterated species. The relative abundance of the ion at m/z 142 (for C4D5H4Br) compared to lower mass ions (representing less deuterated species) is used to calculate the isotopic enrichment. For a more precise determination, specialized methods for calculating isotopic enrichment from mass spectral data should be employed.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Residual Solvent Analysis
  • Objective: To confirm the structure of the compound, verify the positions of deuterium labeling, and quantify residual solvents.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals interfering with expected impurity signals.

    • Analysis: The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. The presence of small peaks can indicate incomplete deuteration. Residual solvent peaks (e.g., from diethyl ether or pentane used in synthesis) can be identified and quantified by integrating their signals relative to the signal of a known amount of an internal standard.

  • ²H (Deuterium) NMR:

    • Analysis: Provides direct observation of the deuterium signals, confirming the presence and location of the deuterium atoms on the carbon skeleton.

  • ¹³C NMR:

    • Analysis: Can also be used to confirm the positions of deuteration through the observation of C-D coupling patterns and the absence of signals for deuterated carbons in proton-decoupled spectra.

Workflow for Assessing a New Lot of this compound

The following diagram illustrates a logical workflow for the quality control assessment of a newly received lot of this compound.

G cluster_0 Initial Assessment cluster_1 Analytical Verification cluster_2 Data Analysis & Decision cluster_3 Outcome A Receive New Lot of this compound B Review Supplier's Certificate of Analysis A->B C Perform ¹H NMR for Residual Solvents & Structural Integrity B->C D Perform GC-FID for Chemical Purity B->D E Perform GC-MS for Impurity Profile & Isotopic Enrichment B->E F Data Meets Experimental Requirements? C->F D->F E->F G Accept Lot for Use in Experiments F->G Yes H Reject Lot & Contact Supplier F->H No

Caption: Workflow for the quality assessment of a new lot of this compound.

References

The Gold Standard: A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of internal standard is paramount. This guide provides an objective comparison of the two most common types of stable isotope-labeled internal standards: deuterated (²H) and carbon-13 (¹³C)-labeled compounds. By examining their performance, supported by experimental data, this guide will empower you to make an informed decision for your analytical needs.

Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates. Their utility lies in their chemical near-identity to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps. However, not all SIL internal standards are created equal. The choice between deuterium and ¹³C labeling can have significant implications for data quality and assay reliability.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.

FeatureDeuterated (²H) Internal Standards¹³C-Labeled Internal StandardsKey Considerations
Chromatographic Co-elution Often exhibit a retention time shift, typically eluting earlier than the analyte.[1][2][3] This is due to the "deuterium isotope effect," where the C-²H bond is slightly shorter and stronger than the C-¹H bond, leading to differences in lipophilicity.[4][1]Generally co-elute perfectly with the analyte.[5][6] The small mass difference between ¹²C and ¹³C does not significantly impact the physicochemical properties of the molecule.[1][3]Incomplete co-elution can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising quantification accuracy.[4][2]
Isotopic Stability Can be prone to back-exchange of deuterium for hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH, -SH).[2][5][6] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.Highly stable with no risk of isotopic exchange.[5][6] The ¹³C label is incorporated into the carbon backbone of the molecule.Instability of the label can lead to inaccurate and unreliable results. Stability should be thoroughly validated under all experimental conditions.[6]
Matrix Effects The chromatographic shift can result in the internal standard experiencing a different matrix environment than the analyte, leading to incomplete compensation for ion suppression or enhancement.[4][7] Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte.[4]Due to co-elution, ¹³C-labeled standards experience the same matrix effects as the analyte, providing more accurate correction and improved data quality.[6]Accurate compensation for matrix effects is critical for reliable quantification in complex biological samples.
Extraction Recovery Differences in physicochemical properties can lead to differential extraction recoveries between the deuterated standard and the analyte. For example, a 35% difference in extraction recovery has been reported for haloperidol and its deuterated analog.[4]Exhibit virtually identical extraction recovery to the analyte due to their chemical equivalence.Consistent recovery of both the analyte and internal standard is essential for accurate quantification.
Cost and Availability Generally less expensive and more commercially available.[8]Typically more expensive and may have limited commercial availability for some analytes.[8]The higher initial cost of a ¹³C-labeled standard may be offset by reduced method development time and improved data reliability.[5]

Experimental Data Highlights

Several studies have experimentally demonstrated the superiority of ¹³C-labeled internal standards over their deuterated counterparts.

Case Study 1: Amphetamine Analysis

A study comparing various deuterated and a ¹³C₆-labeled amphetamine internal standard found that:

  • The chromatographic resolution between amphetamine and the deuterated standards increased with the number of deuterium substitutes.

  • The ¹³C₆-labeled internal standard co-eluted perfectly with amphetamine under both acidic and basic mobile phase conditions.

Case Study 2: Carvedilol in Human Plasma

Research on the analysis of carvedilol in human plasma revealed that the analyte-to-internal standard ratio changed between different lots of plasma when using a deuterated internal standard. This was attributed to a slight retention time difference, causing a differential degree of ion suppression between the analyte and the internal standard.[4]

Experimental Protocols

To objectively evaluate the performance of deuterated versus ¹³C-labeled internal standards, the following experimental protocols are recommended:

Chromatographic Co-elution Study

Objective: To assess the retention time difference between the analyte and its deuterated and ¹³C-labeled internal standards.

Methodology:

  • Sample Preparation: Prepare a solution containing the analyte and both the deuterated and ¹³C-labeled internal standards in a relevant solvent (e.g., methanol, acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable HPLC/UHPLC column (e.g., C18 reversed-phase).

    • Employ a gradient elution method that provides good separation and peak shape for the analyte.

    • Monitor the analyte and both internal standards using their specific mass transitions in the mass spectrometer.

  • Data Analysis: Overlay the chromatograms of the analyte and the two internal standards. Measure the retention time difference (ΔRT) between the peak apex of the analyte and each internal standard.

Matrix Effect Evaluation

Objective: To compare the ability of deuterated and ¹³C-labeled internal standards to compensate for matrix-induced ion suppression or enhancement.

Methodology:

  • Sample Preparation:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and each internal standard in a clean solvent.

    • Set 2 (Post-extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the intended sample preparation method. Spike the extracted matrix with the analyte and each internal standard at the same concentration as Set 1.

  • LC-MS/MS Analysis: Analyze both sets of samples under the same conditions.

  • Data Analysis: Calculate the matrix effect for each internal standard using the following formula:

    Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Compare the matrix effect experienced by the analyte with that of each internal standard.

Isotopic Stability Assessment

Objective: To evaluate the stability of the deuterium label on the internal standard under various conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the deuterated internal standard in various relevant matrices (e.g., mobile phase, acidic/basic solutions, extracted biological matrix).

  • Incubation: Incubate the solutions at different temperatures (e.g., room temperature, 37°C) and for various durations (e.g., 0, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the samples and monitor for any decrease in the deuterated internal standard signal and any corresponding increase in the signal of the unlabeled analyte.

  • Data Analysis: Plot the peak area ratio of the deuterated internal standard to a stable reference compound over time to assess the stability of the label.

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for using a stable isotope-labeled internal standard in a quantitative mass spectrometry assay.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Deuterated or ¹³C-labeled) Sample->Add_IS Extraction Extraction (e.g., SPE, LLE, PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative analysis using stable isotope-labeled internal standards.

Conclusion and Recommendations

While deuterated internal standards are widely used due to their lower cost and broader availability, the evidence strongly suggests that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry. Their key advantages include:

  • Co-elution with the analyte , leading to more accurate compensation for matrix effects.

  • Greater isotopic stability , eliminating the risk of back-exchange and ensuring data integrity.

  • Identical extraction recovery , providing more reliable quantification.

For assays where the highest level of accuracy, precision, and reliability is required, particularly in regulated environments or for pivotal clinical studies, the use of ¹³C-labeled internal standards is strongly recommended. The initial investment in a more expensive standard can be justified by the increased confidence in the data and the potential to avoid costly method redevelopment or study failures due to analytical inaccuracies.

For routine analyses or when a ¹³C-labeled standard is not available, deuterated standards can be a viable option. However, it is crucial to thoroughly validate their performance, paying close attention to potential chromatographic shifts, isotopic instability, and differential matrix effects. Careful placement of the deuterium label on a non-exchangeable position is also critical.

Ultimately, the choice of internal standard should be a data-driven decision based on a thorough evaluation of the specific requirements of the assay and the acceptable level of analytical variability.

References

Assessing the Isotopic Enrichment of 2-Bromobutane-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with deuterated compounds, accurate assessment of isotopic enrichment is paramount for ensuring the quality and reliability of experimental results. This guide provides a comprehensive comparison of two primary analytical techniques for determining the isotopic enrichment of 2-Bromobutane-d5: Gas Chromatography-Mass Spectrometry (GC-MS) and Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy. This document outlines the principles of each method, presents detailed experimental protocols, and offers a comparative analysis to aid in selecting the most appropriate technique for your research needs.

Comparison of Analytical Techniques

The choice between GC-MS and ²H-NMR for assessing the isotopic enrichment of this compound depends on several factors, including the required level of detail, the potential for isomer differentiation, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
Principle Separates 2-Bromobutane from its isotopologues based on chromatographic retention time and then detects the mass-to-charge ratio of the parent ion and its fragments. Isotopic enrichment is calculated from the relative abundances of the deuterated and non-deuterated species.Directly observes the deuterium nuclei in the molecule. The integral of the deuterium signal relative to an internal standard or a reference signal provides a quantitative measure of the total deuterium content.
Sample Preparation Requires dissolution in a volatile organic solvent.Requires dissolution in a non-deuterated solvent.
Typical Isotopic Purity Can determine high levels of isotopic enrichment.Particularly well-suited for highly deuterated compounds (>98 atom% D)[1].
Data Analysis Involves integration of mass spectral peaks corresponding to the deuterated and non-deuterated molecular ions or characteristic fragments. Correction for the natural abundance of isotopes is necessary for accurate quantification[2].Involves integration of the deuterium signal and comparison to a reference. The chemical shifts in ²H-NMR are very similar to those in ¹H-NMR[1].
Advantages High sensitivity, capable of detecting trace amounts of non-deuterated species. Provides information on the overall isotopic enrichment of the molecule.Provides site-specific information about deuterium incorporation if the signals for different deuterium atoms are resolved. It is a non-destructive technique[3].
Limitations May not distinguish between positional isomers of deuteration without high-resolution mass spectrometry or specific fragmentation patterns.Lower sensitivity compared to MS, which can necessitate longer acquisition times for samples with low deuterium content[1]. The resolution is also lower than in ¹H-NMR.
Representative Isotopic Purity Commercially available deuterated compounds, such as deuterated alkanes, often exhibit isotopic purities of ≥98%.For highly enriched compounds, ²H-NMR can confirm purities of >99 atom% D.

Experimental Protocols

Detailed methodologies for both GC-MS and ²H-NMR are provided below. These protocols are tailored for the analysis of a small, deuterated alkane like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.

  • Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.

  • Transfer the working solution to a GC vial.

2. GC-MS Instrument Parameters:

  • Gas Chromatograph:

    • Injection Port: Split/splitless injector, operated in splitless mode for maximum sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200 to cover the expected molecular ions and fragmentation patterns of deuterated and non-deuterated 2-bromobutane.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to 2-bromobutane.

  • Extract the mass spectra for the peak of interest.

  • Determine the integrated ion currents for the molecular ion of this compound (e.g., m/z 142) and the corresponding non-deuterated 2-bromobutane (m/z 137).

  • Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%) = [Intensity(d5) / (Intensity(d5) + Intensity(d0))] x 100

    It is crucial to correct for the natural abundance of isotopes, especially ¹³C, which can contribute to the M+1 peak of the non-deuterated compound[2].

Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a non-deuterated solvent (e.g., chloroform, acetone) in a 5 mm NMR tube. The use of a non-deuterated solvent is essential to avoid a large solvent signal that would overwhelm the analyte signal[1].

2. ²H-NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Nucleus: ²H.

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: A range that covers the expected chemical shifts for aliphatic protons (e.g., 0-5 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the deuterium nuclei of interest to ensure full relaxation and accurate quantification. For deuterium, T1 values are generally short (1-2 seconds)[1].

    • Number of Scans: Dependent on the concentration of the sample and the desired signal-to-noise ratio. For highly enriched samples, a smaller number of scans may be sufficient.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Integrate the deuterium signals.

3. Data Analysis:

  • Identify the resonance signals corresponding to the different deuterium atoms in the this compound molecule.

  • Integrate the area of each deuterium signal.

  • To determine the absolute isotopic enrichment, an internal standard with a known deuterium concentration can be used. The isotopic enrichment is calculated by comparing the integral of the analyte signal to the integral of the standard's signal.

Experimental Workflow

The following diagram illustrates a general workflow for the assessment of isotopic enrichment of a deuterated compound like this compound.

G Workflow for Isotopic Enrichment Assessment of this compound cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 GC-MS Analysis cluster_3 NMR Analysis cluster_4 Reporting start Obtain this compound Sample dissolve Dissolve in appropriate solvent start->dissolve decision Choose Analytical Technique dissolve->decision gcms_analysis Perform GC-MS Analysis decision->gcms_analysis GC-MS nmr_analysis Perform 2H-NMR Analysis decision->nmr_analysis 2H-NMR gcms_data Acquire Mass Spectra gcms_analysis->gcms_data gcms_process Integrate Ion Currents gcms_data->gcms_process gcms_calc Calculate Isotopic Enrichment gcms_process->gcms_calc report Generate Analysis Report gcms_calc->report nmr_data Acquire NMR Spectrum nmr_analysis->nmr_data nmr_process Integrate Deuterium Signals nmr_data->nmr_process nmr_calc Determine Isotopic Purity nmr_process->nmr_calc nmr_calc->report

Caption: General workflow for assessing the isotopic enrichment.

Conclusion

Both GC-MS and ²H-NMR are powerful techniques for assessing the isotopic enrichment of this compound. GC-MS offers high sensitivity for determining overall isotopic purity, while ²H-NMR provides valuable information on the site-specific incorporation of deuterium and is particularly advantageous for highly enriched compounds. The selection of the optimal technique will depend on the specific research question, the required level of analytical detail, and the available instrumentation. By following the detailed protocols and considering the comparative advantages and limitations outlined in this guide, researchers can confidently and accurately determine the isotopic enrichment of their deuterated compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromobutane-d5

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromobutane-d5. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Chemical Identifier: this compound Synonyms: sec-Butyl-d5 bromide

Hazard Identification and Classification

This compound is a highly flammable liquid and vapor.[1][2][3][4] It is harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4][5][6] It may also cause respiratory irritation and drowsiness or dizziness.[1][2][6]

Hazard ClassCategoryHazard Statement
Flammable liquids2Highly flammable liquid and vapor[1][2][6]
Skin corrosion/irritation1C / 2Causes severe skin burns and eye damage / Causes skin irritation[1][4][6]
Serious eye damage/eye irritation1Causes serious eye damage[1][4]
Specific target organ toxicity (single exposure)3May cause drowsiness or dizziness / May cause respiratory irritation[1][2][6]
Hazardous to the aquatic environment, chronic toxicity3Harmful to aquatic life with long lasting effects[1][6]
Corrosive to metals1May be corrosive to metals[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the planned experiment.[7] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield may be required for splash hazards.[4][8][9]Must conform to ANSI Z.87.1 1989 standard.[9]
Hands Chemical-resistant gloves.Nitrile gloves are suitable for incidental contact. For extended contact, consider Viton or Norfoil gloves.[10] Neoprene gloves are also an option.[10][11] Always inspect gloves for tears or holes before use.[11]
Body Flame-retardant lab coat or chemical-resistant apron.[7]Long sleeves and trousers or coveralls should be worn.[7] Avoid synthetic fabrics like polyester.[9]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1][2] If engineering controls are insufficient, a respirator may be required.[9]A NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Feet Closed-toe, chemical-resistant shoes.[8][9]Steel-toe boots may be appropriate for handling larger quantities.[8]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ignition Sources: This compound is highly flammable.[1][2][3] Ensure there are no open flames, hot surfaces, or spark sources in the vicinity.[1][3][4] Use non-sparking tools and explosion-proof equipment.[2]

  • Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher (CO2, dry chemical, or alcohol-resistant foam) are readily accessible.[1][12]

Handling
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1][2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and alkaline earth metals.[2][4]

Accidental Release Measures
  • Small Spills:

    • Remove all ignition sources from the area.[2]

    • Ventilate the area.

    • Absorb the spill with an inert, non-combustible material such as sand or earth.[2][13]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[2][13]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[4][5][13]

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of according to federal, state, and local regulations.[12]

  • Waste Collection:

    • Collect all waste, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.

  • Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[4]

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Conduct Risk Assessment B Verify Fume Hood Certification A->B C Remove Ignition Sources B->C D Assemble PPE C->D E Locate Emergency Equipment D->E F Don Appropriate PPE E->F Proceed to Handling G Transfer/Use Chemical in Fume Hood F->G H Keep Container Sealed G->H I Segregate Waste H->I Generate Waste J Label Waste Container I->J K Store Waste in Designated Area J->K L Contact EHS for Disposal K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.